Sulotroban
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWJMVJVSGKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222440 | |
| Record name | Sulotroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72131-33-0 | |
| Record name | Sulotroban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72131-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulotroban [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072131330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulotroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOTROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74574CO5A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulotroban in Platelet Aggregation
This technical guide provides a comprehensive overview of the molecular mechanism by which sulotroban inhibits platelet aggregation. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the signaling pathways involved, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate this compound's mode of action.
Introduction: The Role of Thromboxane (B8750289) A2 in Hemostasis and Thrombosis
Platelet activation and aggregation are critical processes in hemostasis, the physiological cessation of bleeding. However, uncontrolled platelet aggregation can lead to thrombosis, the formation of pathological blood clots that can obstruct blood flow and cause severe cardiovascular events such as myocardial infarction and stroke.
Thromboxane A2 (TXA2), a potent pro-thrombotic agent, plays a pivotal role in amplifying the platelet activation signal. Synthesized from arachidonic acid within activated platelets, TXA2 binds to the G-protein coupled thromboxane A2 receptor (TP receptor) on the surface of platelets. This binding initiates a cascade of intracellular signaling events that lead to further platelet activation, granule release, and aggregation, thus promoting thrombus growth and stability.
This compound (formerly known as BM 13.177 and SK&F 95587) is a specific and competitive antagonist of the thromboxane A2/prostaglandin endoperoxide receptor.[1] By blocking this receptor, this compound effectively inhibits the downstream signaling pathways initiated by TXA2, thereby reducing platelet aggregation and thrombus formation.
The Thromboxane A2 Signaling Pathway in Platelets
Upon binding of TXA2 to its Gq-coupled receptor on the platelet surface, a conformational change in the receptor activates the associated G-protein.[2] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the dense tubular system (an intracellular calcium store), triggering the release of calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the action of DAG, activates protein kinase C (PKC) and other calcium-dependent signaling proteins. These events culminate in platelet shape change, degranulation (releasing more agonists like ADP and serotonin), and the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
This compound's Core Mechanism of Action
This compound functions as a selective and competitive antagonist at the TP receptor. This means it directly competes with the endogenous agonist, TXA2, for the same binding site on the receptor. By occupying the receptor without initiating the downstream signaling cascade, this compound effectively prevents TXA2 from exerting its pro-aggregatory effects.
The key steps in this compound's mechanism of action are:
-
Receptor Blockade: this compound binds to the TP receptor on the platelet surface.
-
Inhibition of G-protein Coupling: This binding prevents the conformational change necessary for the activation of the Gq protein.
-
Suppression of Second Messengers: Consequently, the activation of PLC is blocked, leading to a lack of IP3 and DAG production.
-
Prevention of Calcium Mobilization: Without IP3, calcium is not released from the dense tubular system, and the intracellular calcium concentration does not rise in response to TXA2.
-
Inhibition of Platelet Aggregation: The absence of these key signaling events prevents the activation of glycoprotein IIb/IIIa receptors, thereby inhibiting platelet aggregation.
Quantitative Data on this compound's Activity
The inhibitory potency of this compound has been quantified in various in vitro and ex vivo studies. The following table summarizes key quantitative data regarding its affinity for the TP receptor and its efficacy in inhibiting platelet aggregation induced by different agonists.
| Parameter | Species/System | Agonist | Value | Reference |
| IC50 (Receptor Affinity) | Human Washed Platelets | [3H]U46619 | 0.93 µM | |
| IC50 (Aggregation) | Human Platelets | Arachidonic Acid | ~10 µM (estimated) | |
| IC50 (Aggregation) | Human Platelets | U46619 (TXA2 mimetic) | ~10-13 µM (estimated) | |
| IC50 (Vascular Contraction) | Rat Aorta | U46619 (TXA2 mimetic) | 1.62 µM | |
| Inhibition of Aggregation | Human Platelets (ex vivo) | U46619 (TXA2 mimetic) | Complete abolition at 5 mg/kg bolus + 5 mg/kg/hr infusion |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized experimental procedures. Below are detailed protocols for key assays used in its evaluation.
This protocol describes the preparation of platelet-rich plasma (PRP) and washed platelets for use in aggregation and binding assays.
-
Blood Collection: Draw venous blood from healthy, consenting donors (who have abstained from antiplatelet medications for at least two weeks) into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature without the brake. Carefully aspirate the upper, straw-colored layer (PRP) and transfer it to a fresh polypropylene (B1209903) tube.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood can be centrifuged at a higher speed (e.g., 2,500 x g for 10 minutes) to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP), which is used to set the 100% transmission baseline in aggregometry.
-
Preparation of Washed Platelets (for binding assays): To remove plasma proteins, acidify the PRP with acid-citrate-dextrose (ACD) solution. Centrifuge at 800 x g for 10 minutes to pellet the platelets. Discard the supernatant and gently resuspend the platelet pellet in a physiological buffer (e.g., Tyrode's buffer) containing apyrase to prevent activation. Repeat the wash step. Finally, resuspend the platelets in the final assay buffer and adjust the platelet count as needed.
LTA is the gold-standard method for assessing platelet aggregation in vitro.
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Place a cuvette containing PPP into the reference well to set 100% light transmission (representing no aggregation). Place a cuvette with PRP into the sample well to set 0% light transmission (representing maximum light scatter and no aggregation).
-
Incubation with Inhibitor: Pipette a defined volume of PRP (e.g., 450 µL) into a new sample cuvette with a magnetic stir bar. Add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring (e.g., 900-1200 rpm).
-
Induction of Aggregation: Add a specific concentration of a platelet agonist (e.g., U46619, arachidonic acid, collagen, or ADP) to initiate aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The maximum aggregation percentage is calculated relative to the 0% and 100% baselines. Dose-response curves are generated by plotting the percentage inhibition of aggregation against various concentrations of this compound to determine the IC50 value.
This assay is used to determine the binding affinity (IC50 or Ki) of this compound for the TP receptor.
-
Preparation: Use washed platelets or cell membranes prepared from platelets.
-
Assay Setup: In a series of microcentrifuge tubes, combine the platelet preparation, a fixed concentration of a radiolabeled TP receptor agonist (e.g., [3H]U46619), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the platelets/membranes (with bound radioligand) from the incubation buffer (containing free radioligand) by vacuum filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a competition binding equation and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a potent and selective antagonist of the thromboxane A2 receptor. Its mechanism of action is centered on the competitive blockade of this receptor on the platelet surface. By preventing the binding of TXA2, this compound effectively inhibits the Gq-PLC-IP3 signaling cascade, thereby preventing the mobilization of intracellular calcium and the subsequent activation of the glycoprotein IIb/IIIa receptor. This targeted action makes this compound an effective inhibitor of a key amplification pathway in platelet aggregation and underscores the therapeutic potential of TP receptor antagonism in the management of thrombotic diseases.
References
- 1. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Cytosolic and mitochondrial Ca2+ signaling in procoagulant platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Sulotroban: A Technical Guide to a Thromboxane A2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulotroban (formerly known as BM 13.177) is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Its discovery marked a significant advancement in the pursuit of novel antiplatelet and antithrombotic therapies. By specifically blocking the receptor for TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound offered a targeted approach to modulating thrombosis and vascular tone. This technical guide provides an in-depth overview of the discovery of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its characterization.
Introduction: The Rationale for Thromboxane A2 Receptor Antagonism
Thromboxane A2 (TXA2) is a highly potent but unstable eicosanoid synthesized from arachidonic acid in activated platelets. Upon its release, TXA2 binds to specific G-protein coupled receptors (GPCRs), known as thromboxane A2 receptors (TP receptors), on the surface of platelets and vascular smooth muscle cells. This interaction triggers a signaling cascade that leads to platelet shape change, aggregation, and vasoconstriction, all crucial events in hemostasis and thrombosis.[1] While essential for preventing blood loss upon injury, excessive TXA2 activity can contribute to pathological conditions such as myocardial infarction, stroke, and peripheral artery disease.
The discovery of this compound was driven by the therapeutic potential of inhibiting the TXA2 pathway. Unlike cyclooxygenase (COX) inhibitors such as aspirin, which non-selectively block the production of various prostanoids, a direct antagonist of the TXA2 receptor offers a more targeted approach, theoretically preserving the beneficial effects of other prostaglandins (B1171923) like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.
Mechanism of Action: Competitive Antagonism at the TXA2 Receptor
This compound functions as a selective and competitive antagonist at the TXA2 receptor. This was demonstrated through a series of in vitro experiments where this compound was shown to inhibit the physiological effects of stable TXA2 mimetics, such as U46619 and U44069. In these studies, the concentration-response curves for the agonists were shifted to the right in a parallel manner in the presence of this compound, a hallmark of competitive antagonism.[1] This indicates that this compound binds reversibly to the same receptor site as the natural ligand, TXA2, and its synthetic analogs, thereby preventing receptor activation.
Thromboxane A2 Receptor Signaling Pathway
The TXA2 receptor is primarily coupled to the Gq family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a cascade of downstream events culminating in platelet activation and smooth muscle contraction.
Quantitative Data from Preclinical and Early Clinical Studies
The following tables summarize the key quantitative data that established the pharmacological profile of this compound.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist (Concentration) | Preparation | Parameter Measured | This compound Concentration | Inhibition | Reference |
| U46619 | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | [1] |
| U44069 | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | [1] |
| Arachidonic Acid (exogenous) | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | [1] |
| Hydrogen Peroxide (endogenous AA) | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent | |
| Collagen (endogenous AA) | Washed Human Platelets | Aggregation | 0.1 - 100 µM | Concentration-dependent |
Table 2: In Vitro Vasoconstriction Antagonism by this compound
| Agonist | Tissue Preparation | Parameter Measured | This compound Effect | Antagonism Type | Reference |
| U46619 | Rat Aorta Spiral Strips | Vasoconstriction | Marked reduction | Competitive | |
| U46619 | Rabbit Aorta Spiral Strips | Vasoconstriction | Marked reduction | Competitive | |
| PGF2α | Rat Aorta Spiral Strips | Vasoconstriction | Marked reduction | - | |
| Norepinephrine | Rat Aorta Spiral Strips | Vasoconstriction | No inhibition | - | |
| K+ | Rat Aorta Spiral Strips | Vasoconstriction | No inhibition | - | |
| U46619 | Cat Pulmonary Vascular Bed | Increase in Lobar Arterial Pressure | Dose-dependent rightward shift of dose-response curve | Competitive | |
| U44069 | Cat Pulmonary Vascular Bed | Increase in Lobar Arterial Pressure | Dose-dependent rightward shift of dose-response curve | Competitive |
Table 3: Selectivity Profile of this compound
| Agonist / Pathway | Assay | This compound Effect | Conclusion | Reference |
| ADP, Serotonin, Thrombin, Collagen (in ASA-treated platelets) | Platelet Activation | No inhibition of primary activation | Selective for TXA2 receptor-mediated pathway | |
| TXB2 formation (from H2O2 or Arachidonic Acid) | Washed Human Platelets | No influence | Does not inhibit TXA2 synthesis | |
| Prostaglandin D2, F2α, Serotonin, Histamine, Norepinephrine, Angiotensin II, BAY K8644 | Cat Pulmonary Vascular Bed | No significant effect on responses | Selective for TXA2 receptor |
Table 4: Early Human Pharmacokinetics of this compound (Single 800 mg Oral Dose)
| Parameter | Value | Unit | Reference |
| Maximum Serum Concentration (Cmax) | 6.6 | mg/L | |
| Time to Maximum Concentration (Tmax) | 1.6 | hours | |
| Terminal Elimination Half-life (t1/2) | 0.84 - 0.85 | hours | |
| Unchanged Drug in Urine | 52 | % of dose |
Experimental Protocols
The characterization of this compound relied on a series of well-established in vitro and in vivo experimental models. Below are the detailed methodologies for the key experiments.
Platelet Aggregation Assays
Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
The PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Light Transmission Aggregometry (LTA):
-
A specialized aggregometer is used, which measures changes in light transmission through a platelet suspension.
-
The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission).
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.
-
This compound or vehicle control is pre-incubated with the PRP for a specified time.
-
A platelet agonist (e.g., U46619, arachidonic acid, collagen, ADP) is added to the cuvette to induce aggregation.
-
The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.
-
The inhibitory effect of this compound is quantified by comparing the aggregation response in its presence to the control.
-
In Vitro Vasoconstriction Assay
Objective: To assess the ability of this compound to antagonize agonist-induced contraction of vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
A blood vessel (e.g., rat or rabbit aorta) is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
The vessel is cleaned of adherent connective tissue and cut into spiral strips or rings.
-
-
Organ Bath Setup:
-
The tissue preparation is mounted in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
-
Experimental Procedure:
-
The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride or norepinephrine).
-
After washout and return to baseline, this compound or vehicle is added to the organ bath and incubated for a set time.
-
A cumulative concentration-response curve to a contractile agonist (e.g., U46619) is generated by adding increasing concentrations of the agonist to the bath and recording the steady-state contraction at each concentration.
-
The antagonistic effect of this compound is determined by comparing the agonist concentration-response curves in the presence and absence of the antagonist.
-
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity of this compound for the TXA2 receptor.
Methodology:
-
Membrane Preparation:
-
Platelets are isolated from whole blood and washed.
-
The platelets are lysed (e.g., by sonication or hypotonic buffer) and the cell membranes are isolated by differential centrifugation.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
The membrane preparation is incubated in a buffer containing a radiolabeled ligand specific for the TXA2 receptor (e.g., [3H]-SQ29548 or an iodinated antagonist).
-
To determine competitive binding, increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TXA2 receptor antagonist.
-
The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data from the competition binding experiment are used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant), which represents the affinity of this compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The discovery of this compound was a result of a systematic preclinical evaluation that demonstrated its potent, selective, and competitive antagonism of the thromboxane A2 receptor. The in vitro studies on platelet aggregation and vasoconstriction, supported by in vivo models, established its clear mechanism of action. While this compound itself has not become a widely used therapeutic agent, its discovery and the extensive research into its pharmacological profile have significantly contributed to our understanding of the role of the thromboxane A2 pathway in health and disease. The methodologies employed in its characterization remain fundamental in the ongoing search for new and improved antithrombotic drugs.
References
Sulotroban (BM-13177): A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulotroban, also known by its developmental codes BM-13177 and SK&F 95587, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor.[1] As a key mediator in thrombosis and vasoconstriction, the TXA2 pathway represents a significant therapeutic target in cardiovascular diseases. This compound's ability to block this pathway has made it a subject of interest in the development of antiplatelet and antithrombotic therapies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and its mechanism of action, including relevant experimental protocols and signaling pathways.
Chemical Structure and Properties
This compound is chemically described as 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid.[2] Its structure features a phenoxyacetic acid moiety linked to a benzenesulfonamidoethyl group.
Chemical Structure:
Table 1: Chemical Identifiers of this compound (BM-13177)
| Identifier | Value |
| IUPAC Name | 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid[2] |
| Synonyms | BM-13177, SK&F 95587, Sulotrobanum[2] |
| CAS Number | 72131-33-0 |
| Molecular Formula | C16H17NO5S[2] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O |
| InChI | InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19) |
Table 2: Physicochemical Properties of this compound (BM-13177)
| Property | Value | Notes |
| Molecular Weight | 335.38 g/mol | |
| Melting Point | Not available | Experimental data not found in the available literature. |
| Boiling Point | Not available | Experimental data not found in the available literature. |
| pKa | Not available | Experimental data not found in the available literature. Sulfonamide group suggests acidic properties. |
| Solubility | Soluble in DMSO | Precise aqueous solubility data is not readily available. |
| LogP (computed) | 2.4 | A measure of lipophilicity. |
| Topological Polar Surface Area | 101 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 8 |
Synthesis of this compound
A key intermediate in the synthesis of this compound is 4-(2-aminoethyl)phenoxyacetic acid. The synthesis of this compound can be achieved through the following representative multi-step process:
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(2-aminoethyl)phenoxyacetic acid
Step 2: Sulfonylation of 4-(2-aminoethyl)phenoxyacetic acid
-
Dissolve 4-(2-aminoethyl)phenoxyacetic acid in a suitable aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium carbonate solution.
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the cooled solution with vigorous stirring.
-
Maintain the reaction mixture at a low temperature and continue stirring for several hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Figure 1. Simplified workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound exerts its pharmacological effects by selectively and competitively antagonizing the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.
Thromboxane A2 Signaling Pathway
Thromboxane A2 is a potent vasoconstrictor and inducer of platelet aggregation. It is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon binding to its G-protein coupled receptor (TP receptor) on platelets and vascular smooth muscle cells, TXA2 initiates a signaling cascade that leads to platelet activation and vasoconstriction.
The TP receptor is coupled to Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to platelet shape change, granule release, and aggregation. The G13 pathway, on the other hand, activates the Rho/Rho-kinase pathway, which is involved in vasoconstriction.
Figure 2. Thromboxane A2 signaling pathway and the inhibitory action of this compound.
In Vitro Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation can be assessed using various in vitro assays. A common method is light transmission aggregometry (LTA).
Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add a vehicle control or different concentrations of this compound to the PRP samples and incubate for a specified period (e.g., 5-10 minutes).
-
Place the cuvettes containing the PRP samples into an aggregometer and establish a baseline of light transmission.
-
Induce platelet aggregation by adding a platelet agonist, such as arachidonic acid, U46619 (a stable TXA2 mimetic), or collagen.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to that of the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation) by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Figure 3. Workflow for a typical in vitro platelet aggregation assay.
Clinical and Preclinical Significance
This compound has been investigated in various preclinical and clinical settings. Studies have explored its potential in preventing arterial thrombosis, particularly in the context of thrombolytic therapy. For instance, its use in combination with streptokinase for local thrombolysis in patients with peripheral arterial occlusions has been evaluated. The pharmacokinetic profile of this compound has also been characterized, including studies in patients with renal failure. These investigations highlight the therapeutic potential of targeting the TXA2 receptor and provide a foundation for the development of novel antiplatelet agents.
Conclusion
This compound (BM-13177) is a well-characterized thromboxane A2 receptor antagonist with a clear mechanism of action. Its chemical structure and properties have been defined, and synthetic routes have been established. The ability of this compound to inhibit platelet aggregation by blocking the TXA2 signaling pathway underscores its potential as a therapeutic agent in cardiovascular diseases. This technical guide provides essential information for researchers and drug development professionals working on the development of novel antithrombotic and antiplatelet therapies. Further research may focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance its clinical utility.
References
Pharmacological Profile of Sulotroban: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of Sulotroban, a selective and competitive thromboxane (B8750289) A2 (TXA2) receptor antagonist. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antiplatelet and antithrombotic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of this compound's mechanism of action and pharmacokinetic properties.
Introduction
This compound is a potent inhibitor of platelet aggregation and vasoconstriction, processes primarily mediated by the interaction of thromboxane A2 with its receptor on platelets and vascular smooth muscle cells.[1] By selectively blocking the TXA2 receptor, this compound effectively mitigates the prothrombotic and vasoconstrictive effects of this key eicosanoid. This guide will delve into the specific pharmacological characteristics of this compound, providing essential data and protocols for its scientific evaluation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/System | Assay Type | Radioligand |
| Ki | 140 nM | Human Washed Platelets | Competition Binding | [3H]SQ 29,548 |
This data indicates the affinity of this compound for the thromboxane A2 receptor.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (800 mg single oral dose)
| Parameter | Value | Unit |
| Area Under the Curve (AUC) | 28.5 | mg·L⁻¹·h |
| Renal Clearance (CLR) | 317.0 | mL·min⁻¹ |
This data provides insight into the systemic exposure and elimination of this compound in humans.
Table 3: Investigational Dosing of this compound
| Study Type | Species | Dosage |
| Clinical Trial | Human | 2, 4, or 8 mg/min (intravenous infusion)[2] |
| Preclinical | Dog | 5 mg/kg bolus + 5 mg/kg/hr (intravenous infusion)[3] |
| Preclinical | Rabbit | 1 mg/kg bolus + 1 mg/kg/hr (intravenous infusion)[4] |
| Preclinical | Rat | 1, 3, and 10 µg/kg/min (intravenous infusion)[1] |
This table outlines doses of this compound used in various research settings. Notably, the 5 mg/kg bolus followed by a 5 mg/kg/hr infusion in dogs was reported to completely abolish ex vivo platelet aggregation induced by the TXA2 mimetic, U46619.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Thromboxane A2 Signaling and this compound Inhibition
Caption: TXA2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing this compound's anti-platelet activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Competition Binding Assay for Ki Determination
This protocol is based on the methodology used to determine the binding affinity of this compound for the human platelet TXA2 receptor.
-
Preparation of Washed Human Platelets and Platelet Membranes:
-
Whole blood is collected from healthy, drug-free volunteers into anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
Platelets are pelleted from the PRP by centrifugation at a higher speed (e.g., 800 x g) for 10 minutes.
-
The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) and resuspended.
-
For platelet membranes, the washed platelets are subjected to sonication or homogenization followed by differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
A fixed concentration of the radioligand, [3H]SQ 29,548, is incubated with the washed platelets or platelet membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the TXA2 receptors.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled TXA2 antagonist.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Platelet Aggregation Assay
This protocol describes the general method for evaluating the inhibitory effect of this compound on platelet aggregation induced by a TXA2 mimetic.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Venous blood is drawn from healthy human donors who have not taken any medication known to affect platelet function for at least two weeks.
-
The blood is collected into tubes containing an anticoagulant, typically 3.8% sodium citrate.
-
The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer.
-
Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.
-
PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Platelet aggregation is initiated by the addition of a standard concentration of the TXA2 mimetic U46619.
-
The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the maximum aggregation observed in the presence of the compound compared to the vehicle control.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the U46619-induced platelet aggregation, can be determined from the dose-response curve.
-
Conclusion
This compound is a well-characterized, selective antagonist of the thromboxane A2 receptor with potent antiplatelet effects. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for further research and development of this and similar compounds. The visualization of the TXA2 signaling pathway and experimental workflows are intended to aid in the conceptual understanding and practical application of this knowledge.
References
- 1. Prostaglandin H2/thromboxane A2 pathway in platelet aggregation and activity of Dahl salt-sensitive rat--a this compound study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of the thromboxane receptor antagonist, this compound (BM 13.177; SK&F 95587), with streptokinase: demonstration of thrombolytic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Sulotroban's Antiplatelet Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulotroban is a specific and competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a key player in platelet activation and aggregation. Thromboxane A2, synthesized by activated platelets, is a potent vasoconstrictor and platelet agonist that amplifies the thrombotic response. By blocking the TXA2 receptor, this compound effectively inhibits platelet aggregation induced by various physiological and pathological stimuli. This technical guide provides an in-depth overview of the in vitro characterization of this compound's antiplatelet effects, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antiplatelet effect by competitively binding to the thromboxane A2 (TP) receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA2 or synthetic agonists like U46619, initiates a downstream signaling cascade. This cascade involves the activation of G proteins, primarily Gq and G12/G13.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. DAG, along with elevated calcium, activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion, and the activation of the fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), leading to platelet aggregation.
The G12/G13 pathway, also activated by the TP receptor, contributes to platelet shape change through the activation of the small GTPase Rho.
This compound, by occupying the TP receptor, prevents the binding of TXA2 and other agonists, thereby inhibiting this entire signaling cascade and subsequent platelet activation and aggregation.
Quantitative Data on this compound's In Vitro Efficacy
The potency of this compound as a TXA2 receptor antagonist has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and affinity constants (pA2) reported in the literature.
| Assay Type | Agonist | Preparation | Parameter | Value | Reference |
| Competitive Radioligand Binding | [³H]-SQ 29,548 | Washed Human Platelets | IC50 | 0.93 µM | [1][2] |
| Vascular Smooth Muscle Relaxation | U46619 | Pre-contracted Rat Aorta | IC50 | 1.62 µM | [1] |
| Platelet Aggregation | U46619 | Human Platelet-Rich Plasma | Inhibition | Dose-dependent | [3] |
| Platelet Aggregation | Collagen | Dahl Salt-Sensitive Rat Platelets | Inhibition | Significant | [4] |
Key Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold-standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Experimental Workflow:
Caption: Workflow for in vitro platelet aggregation assay.
Detailed Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks. Collect the blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, straw-colored layer, which is the PRP. Keep the remaining blood to prepare platelet-poor plasma (PPP) by centrifuging at a higher speed (e.g., 1500-2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust it to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.
-
Assay Performance:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.
-
Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.
-
Add a small volume of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring.
-
Add a platelet agonist (e.g., U46619, collagen, ADP, or arachidonic acid) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.
Radioligand Binding Assay
This assay is used to determine the affinity and specificity of this compound for the thromboxane A2 receptor. It involves competing the binding of a radiolabeled ligand with unlabeled this compound.
Experimental Workflow:
References
- 1. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular calcium mobilization and activation of the Na+/H+ exchanger in platelets - PMC [pmc.ncbi.nlm.nih.gov]
Sulotroban: A Technical Guide to its Role in the Prostaglandin H2/Thromboxane A2 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulotroban, also known as BM 13.177 and SK&F 95587, is a potent and selective antagonist of the prostaglandin (B15479496) H2 (PGH2)/thromboxane (B8750289) A2 (TXA2) receptor, commonly referred to as the TP receptor. By competitively inhibiting the binding of the endogenous agonists PGH2 and TXA2 to this receptor, this compound effectively blocks their pro-aggregatory and vasoconstrictive effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacological profile, and the experimental methodologies used to characterize its activity within the PGH2/TXA2 signaling pathway.
The Prostaglandin H2/Thromboxane A2 Signaling Pathway
The PGH2/TXA2 signaling cascade plays a critical role in hemostasis and thrombosis. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase enzymes. PGH2 can then be further metabolized to TXA2 by thromboxane synthase. Both PGH2 and TXA2 are potent activators of the TP receptor, a G protein-coupled receptor (GPCR).
Activation of the TP receptor, which is primarily coupled to Gq and G12/13 proteins, triggers a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of these signaling events is platelet activation, shape change, degranulation, and aggregation, as well as vasoconstriction.
Quantitative Pharmacological Data for this compound
The potency and efficacy of this compound have been quantified in various in vitro and ex vivo studies. The following tables summarize key pharmacological parameters.
| Parameter | Value | Assay | Agonist | Tissue/Cell Type | Reference |
| IC50 | 0.93 µM | Receptor Binding | [³H]-SQ 29,548 | Washed Human Platelets | [1] |
| IC50 | 9.0 µM | Platelet Aggregation | Arachidonic Acid | Human Platelet-Rich Plasma | [1] |
| IC50 | 12.9 µM | Platelet Aggregation | U-46619 | Human Platelet-Rich Plasma | [1] |
| IC50 | 1.62 µM | Vasorelaxation | U-46619 | Rat Aorta | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the TP receptor.
Materials:
-
Washed human platelet membranes
-
Radioligand: [³H]-SQ 29,548 (a potent TP receptor antagonist)
-
This compound (or other test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control: A high concentration of a non-radiolabeled TP receptor antagonist (e.g., 10 µM SQ 29,548)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare washed platelet membranes from fresh human blood.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-SQ 29,548 (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add the high concentration of the non-radiolabeled antagonist.
-
Add the platelet membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the inhibitory effect (IC50) of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: U-46619 (a stable TXA2 mimetic), collagen, arachidonic acid.
-
This compound (or other test compounds).
-
Saline or appropriate vehicle.
-
Light transmission aggregometer.
Protocol:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., U-46619, collagen, or arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and performing non-linear regression.
In Vivo Arterial Thrombosis Model (Rabbit Femoral Artery)
Objective: To evaluate the antithrombotic efficacy of this compound in a preclinical model.
Materials:
-
Anesthetized rabbits.
-
Surgical instruments for exposing the femoral artery.
-
Thrombogenic stimulus (e.g., electrical current or ferric chloride application).
-
Flow probe and recording system to measure blood flow.
-
This compound (or other test compounds) for intravenous administration.
Protocol:
-
Anesthetize the rabbit and surgically expose a segment of the femoral artery.
-
Place a flow probe around the artery to monitor blood flow.
-
Administer a bolus injection of this compound or vehicle intravenously, followed by a continuous infusion.
-
Induce thrombosis by applying a thrombogenic stimulus to the exposed arterial segment.
-
Continuously monitor and record the femoral artery blood flow.
-
The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific timeframe.
-
Secondary endpoints can include the time to reperfusion (if it occurs) and the duration of vessel patency.
-
Compare the outcomes in the this compound-treated group to the vehicle-treated group to assess its antithrombotic effect.
Conclusion
This compound is a well-characterized selective antagonist of the PGH2/TXA2 receptor. Its ability to inhibit platelet aggregation and vasoconstriction underscores its therapeutic potential in thrombotic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel TP receptor antagonists. A thorough understanding of the PGH2/TXA2 signaling pathway and the precise mechanism of action of compounds like this compound is essential for advancing the field of antithrombotic therapy.
References
Early Preclinical Data on Sulotroban (SK&F 95587): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical data on Sulotroban (SK&F 95587), a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. The information is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and cardiovascular research.
Core Mechanism of Action
This compound is a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, this compound inhibits the physiological and pathophysiological effects of TXA2, which include platelet aggregation, vasoconstriction, and bronchoconstriction. Its primary mechanism involves preventing the binding of TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), to the TP receptor on platelets and smooth muscle cells.
Quantitative In Vitro and In Vivo Data
The following tables summarize the available quantitative data from early preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay System | Value |
| IC50 | Data Not Available | U46619-induced platelet aggregation | N/A |
Note: While multiple sources confirm this compound's potent inhibition of platelet aggregation induced by the TXA2 mimetic U46619, a specific IC50 value from early preclinical studies was not available in the public domain at the time of this review.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Indication | This compound Dosage | Key Findings | Reference |
| Rabbit | Femoral Arterial Thrombosis | 1 mg/kg IV bolus + 1 mg/kg/hr infusion | In combination with tPA (10 µg/kg/min), reduced lysis time from 65 min to 29 min. | [1] |
| Dog | Coronary Artery Thrombosis | 5 mg/kg IV bolus + 5 mg/kg/hr infusion | In combination with a sub-thrombolytic dose of streptokinase, induced reperfusion in 9 out of 10 animals. | [2] |
| Cat | U46619-induced Bronchoconstriction | 5 mg/kg IV | Markedly reduced bronchoconstrictor responses to the TXA2 mimic U46619. | [3] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Parameter | Value |
| Dog | Renal Excretion | Secreted via an organic anion transport system in the kidney. |
| Dog | Half-life (t½) | Data Not Available |
| Dog | Clearance (CL) | Data Not Available |
| Dog | Volume of Distribution (Vd) | Data Not Available |
| Rabbit | Half-life (t½) | Data Not Available |
| Rabbit | Clearance (CL) | Data Not Available |
| Rabbit | Volume of Distribution (Vd) | Data Not Available |
| Cat | Half-life (t½) | Data Not Available |
| Cat | Clearance (CL) | Data Not Available |
| Cat | Volume of Distribution (Vd) | Data Not Available |
Note: A comprehensive preclinical pharmacokinetic profile for this compound in these species was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on published studies and standard pharmacological procedures.
In Vitro Platelet Aggregation Assay
This assay is used to determine the inhibitory effect of this compound on platelet aggregation induced by a TXA2 mimetic.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from the experimental animal (e.g., rabbit) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Adjust the platelet count in the PRP with PPP to a standardized concentration.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer.
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a standard concentration of a TXA2 mimetic, such as U46619.
-
Monitor the change in light transmittance through the PRP suspension over time. An increase in light transmittance indicates platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response).
-
Rabbit Model of Femoral Arterial Thrombosis
This in vivo model assesses the thrombolytic and antithrombotic effects of this compound.[1]
Protocol:
-
Animal Preparation:
-
Anesthetize a male New Zealand White rabbit.
-
Isolate a segment of the femoral artery.
-
-
Thrombus Formation:
-
Induce thrombus formation by injecting a mixture of thrombin, CaCl2, and whole blood into the isolated arterial segment.
-
Confirm thrombotic occlusion of the artery.
-
-
Drug Administration:
-
After a stable occlusion is established, administer recombinant tissue-type plasminogen activator (tPA) intravenously at a constant infusion rate (e.g., 10 µg/kg/min).
-
In the experimental group, co-administer this compound as an initial intravenous bolus (1 mg/kg) followed by a constant infusion (1 mg/kg/hr).
-
-
Endpoint Measurement:
-
Monitor the time to reperfusion (lysis time).
-
Measure the femoral artery blood flow after reperfusion.
-
Canine Model of Coronary Artery Thrombosis
This model evaluates the efficacy of this compound in the context of coronary thrombosis.
Protocol:
-
Animal Preparation:
-
Anesthetize an open-chest dog.
-
Isolate the left circumflex coronary artery.
-
-
Thrombus Formation:
-
Create a critical stenosis in the artery.
-
Induce thrombus formation by applying a low-level anodal current to a wire placed within the artery lumen.
-
-
Drug Administration:
-
Once thrombosis is confirmed, administer a minimally effective thrombolytic dose of streptokinase.
-
In the experimental group, co-administer this compound as an intravenous bolus (5 mg/kg) followed by a constant infusion (5 mg/kg/hr).
-
-
Endpoint Measurement:
-
Monitor the time to reperfusion.
-
Assess ex vivo platelet aggregation in response to U46619 to confirm the pharmacological effect of this compound.
-
Feline Model of Bronchoconstriction
This model is used to assess the bronchodilatory effects of this compound.
Protocol:
-
Animal Preparation:
-
Anesthetize and mechanically ventilate a cat.
-
Measure transpulmonary pressure and lung resistance as indicators of bronchoconstriction.
-
-
Induction of Bronchoconstriction:
-
Administer intravenous injections of a TXA2 receptor mimic, such as U-46619, to induce dose-related increases in transpulmonary pressure and lung resistance.
-
-
Drug Administration:
-
Administer this compound intravenously at a dose of 5 mg/kg.
-
-
Endpoint Measurement:
-
After administration of this compound, repeat the challenge with the TXA2 mimic and measure the changes in transpulmonary pressure and lung resistance to determine the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Thromboxane A2 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for an In Vivo Thrombosis Model.
References
- 1. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of thromboxane synthase inhibition on the thrombolytic action of tissue-type plasminogen activator in a rabbit model of peripheral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Sulotroban's Binding Affinity to the Thromboxane A2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of sulotroban's binding affinity to the thromboxane (B8750289) A2 (TP) receptor. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound, also known as BM 13.177, is a selective and competitive antagonist of the thromboxane A2 (TP) receptor. It effectively inhibits platelet aggregation and vasoconstriction induced by TP receptor agonists. This guide summarizes the available quantitative data on its binding affinity, outlines the experimental protocols used for its characterization, and illustrates the pertinent signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the TP receptor has been determined through various in vitro assays. The following table summarizes the key quantitative parameters.
| Parameter | Value | Species | Assay Type | Agonist/Radioligand | Reference |
| pA2 | ~7.5 | Human | Platelet Aggregation | U 46619 | [1] |
| pA2 | ~7.5 | Rabbit | Aortic Strip Contraction | U 46619 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A pA2 value of 7.5 indicates a high affinity of the antagonist for the receptor.
Experimental Protocols
The characterization of this compound's interaction with the TP receptor involves several key experimental procedures.
Radioligand Binding Assay
A standard method to determine the binding affinity of a ligand to its receptor is the radioligand binding assay. While a specific Ki value for this compound from a dedicated radioligand binding study is not detailed in the readily available literature, a general protocol for such an assay with the TP receptor is as follows:
-
Membrane Preparation: Platelet membranes are prepared from human platelet-rich plasma by centrifugation and lysis. The protein concentration of the membrane suspension is determined.
-
Incubation: The platelet membranes are incubated with a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548) and varying concentrations of the unlabeled antagonist (this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit platelet aggregation induced by a TP receptor agonist.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.
-
Platelet Aggregation Measurement: PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Addition of Agonist and Antagonist: A TP receptor agonist, such as U46619 or collagen, is added to induce platelet aggregation, which is measured as an increase in light transmission. To determine the inhibitory effect of this compound, PRP is pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the maximum aggregation response (IC50) can be determined. For competitive antagonists, a Schild plot analysis can be performed by measuring the dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) at different antagonist concentrations. The pA2 value is then derived from this analysis.[1]
Aortic Strip Contraction Assay
This assay assesses the effect of the antagonist on smooth muscle contraction.
-
Tissue Preparation: A segment of the aorta (e.g., from a rabbit) is dissected and cut into a spiral strip.
-
Mounting: The aortic strip is mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.
-
Contraction Measurement: The strip is connected to an isometric force transducer to record changes in tension.
-
Agonist and Antagonist Addition: A TP receptor agonist (e.g., U 46619) is added to the bath to induce contraction. To test the effect of this compound, the tissue is pre-incubated with the antagonist before adding the agonist.
-
Data Analysis: Similar to the platelet aggregation assay, concentration-response curves for the agonist in the presence and absence of different concentrations of this compound are generated to determine the pA2 value.[1]
Signaling Pathways and Logical Relationships
The interaction of this compound with the TP receptor and the subsequent inhibition of the signaling cascade can be visualized.
Thromboxane A2 Receptor Signaling Pathway
Activation of the TP receptor by its natural ligand, thromboxane A2 (TXA2), or synthetic agonists like U46619, initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.[2] This pathway is primarily mediated by the Gq family of G proteins.
Caption: Thromboxane A2 receptor signaling pathway and inhibition by this compound.
Experimental Workflow for Determining pA2 Value
The determination of the pA2 value for a competitive antagonist like this compound involves a systematic experimental workflow.
Caption: Workflow for the determination of the pA2 value of this compound.
Conclusion
This compound is a potent and competitive antagonist of the thromboxane A2 receptor, as evidenced by its pA2 value of approximately 7.5. This high affinity translates to effective inhibition of platelet aggregation and vasoconstriction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TP receptor antagonists. The visualization of the signaling pathway and experimental workflow offers a clear understanding of the mechanism of action and the methods used for its characterization. This comprehensive technical guide serves as a valuable resource for researchers and professionals dedicated to advancing the fields of pharmacology and drug development.
References
The Impact of Sulotroban on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulotroban is a selective and competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation. By blocking the binding of its endogenous ligand, thromboxane A2, this compound effectively modulates downstream signaling cascades integral to thrombosis and hemostasis. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound administration, with a primary focus on platelet physiology. We will dissect the signaling events from receptor antagonism to the modulation of intracellular second messengers and effector proteins. Furthermore, this document furnishes detailed experimental protocols for key assays and presents quantitative data from relevant studies to support researchers in the fields of pharmacology and drug development.
Introduction to this compound and its Primary Target
This compound is a sulfonamide derivative that acts as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. The TXA2 receptor, also known as the prostanoid TP receptor, is a member of the G-protein coupled receptor superfamily. These receptors are crucial for mediating the biological effects of thromboxane A2, a potent inducer of platelet aggregation and vasoconstriction.[1] The antagonism of the TXA2 receptor by this compound forms the basis of its antiplatelet and potential antithrombotic effects.
Core Signaling Pathways Modulated by this compound
The administration of this compound primarily impacts the signaling pathways downstream of the TXA2 receptor in platelets. The binding of TXA2 to its receptor typically initiates a conformational change that allows the receptor to couple with and activate heterotrimeric G-proteins, predominantly of the Gq/11 and G12/13 families. This compound, by competitively inhibiting this initial step, effectively attenuates the entire downstream signaling cascade.
The Gq/11-Phospholipase C (PLC) Pathway
Activation of the Gq/11 protein by the TXA2 receptor leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3) and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the dense tubular system (DTS), the platelet equivalent of the endoplasmic reticulum. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This calcium surge is a critical signal for platelet shape change, granule secretion, and the activation of various calcium-dependent enzymes.
-
Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, leading to granule secretion, integrin αIIbβ3 activation (the receptor for fibrinogen), and sustained platelet activation.
By blocking the TXA2 receptor, this compound prevents the Gq/11-mediated activation of PLC, thereby inhibiting the generation of IP3 and DAG and the subsequent calcium mobilization and PKC activation.
The Adenylate Cyclase/cAMP Pathway
While the primary coupling of the TXA2 receptor is through Gq/11, there is evidence to suggest that it can also couple to Gi, an inhibitory G-protein. Activation of Gi leads to the inhibition of adenylate cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). A decrease in intracellular cAMP levels is permissive for platelet activation, as cAMP is a potent inhibitor of platelet function. It activates Protein Kinase A (PKA), which phosphorylates and inhibits key components of the platelet activation machinery.
By antagonizing the TXA2 receptor, this compound prevents the Gi-mediated inhibition of adenylate cyclase.[1] This leads to a maintenance or even an increase in basal cAMP levels, contributing to an overall inhibitory effect on platelet activation.
The Rho/ROCK Pathway
The TXA2 receptor can also couple to the G12/13 family of G-proteins, which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. The Rho/ROCK pathway is crucial for platelet shape change, a process that transforms the resting discoid platelet into a spiny sphere, facilitating platelet-platelet interaction and aggregation. ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation and subsequent actomyosin (B1167339) contraction.
This compound's antagonism of the TXA2 receptor is expected to inhibit G12/13-mediated RhoA activation, thereby attenuating the downstream signaling through ROCK and preventing the cytoskeletal rearrangements necessary for platelet shape change.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The activation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK) has been observed in platelets following stimulation with TXA2 mimetics. These kinases are involved in a variety of cellular responses, including inflammation, stress responses, and cell proliferation. In platelets, MAPK pathways can be activated downstream of both Gq and G12/13 signaling and contribute to granule secretion and the stabilization of platelet aggregates.
While direct studies on this compound's effect on MAPK pathways are limited, its action as a TXA2 receptor antagonist strongly suggests an inhibitory effect on the activation of p38 and ERK that is normally induced by TXA2.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Effect | Reference |
| U46619 (TXA2 mimetic) | 5 x 10⁻⁶ M | 3-fold rightward shift of the concentration-response curve | [2] |
| U46619 (TXA2 mimetic) | 10⁻⁵ M | 4.5-fold rightward shift of the concentration-response curve | [2] |
| Collagen | Not specified | Full inhibition of TXA2-dependent aggregation | [2] |
| ADP | Not specified | Inhibition of the second wave of aggregation |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Parameter | This compound Dose | Species | Effect | Reference |
| Bleeding Time | 1, 3, and 10 µg/kg/min | Rat | Almost 2-fold increase | |
| Lysis Time (with tPA) | 1 mg/kg bolus + 1 mg/kg/hr infusion | Rabbit | Reduced from 65 min to 29 min | |
| Femoral Artery Blood Flow (with tPA) | 1 mg/kg bolus + 1 mg/kg/hr infusion | Rabbit | Greater magnitude of reperfusion | |
| Platelet Aggregation (collagen-induced) | 2, 4, or 8 mg/min | Human | Significant reduction | |
| ¹⁴C-5HT Release | 2, 4, or 8 mg/min | Human | Significant reduction |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cellular effects of this compound.
In Vitro Platelet Aggregation Assay
Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Platelet agonists: U46619, collagen, adenosine (B11128) diphosphate (B83284) (ADP).
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
Procedure:
-
Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C. Add various concentrations of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5-10 minutes) at 37°C with stirring.
-
Aggregation Measurement: Place the cuvettes containing the PRP samples in the aggregometer and establish a baseline reading. Add the platelet agonist to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of aggregation relative to the PPP control (100% transmission). Plot dose-response curves to determine the IC50 of this compound for each agonist.
Measurement of Intracellular Calcium Mobilization
Objective: To determine the effect of this compound on agonist-induced intracellular calcium release in platelets.
Materials:
-
Washed platelets.
-
Fura-2 AM (calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
HEPES-Tyrode buffer.
-
This compound stock solution.
-
Platelet agonist (e.g., U46619).
-
Fluorescence spectrophotometer or plate reader with dual-wavelength excitation capabilities.
Procedure:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer to remove plasma components.
-
Fura-2 AM Loading: Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
Washing: Centrifuge the platelets to remove extracellular Fura-2 AM and resuspend them in fresh buffer.
-
Treatment: Pre-incubate the Fura-2-loaded platelets with various concentrations of this compound or vehicle for a specified time.
-
Calcium Measurement: Place the platelet suspension in a cuvette in the fluorometer. Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Agonist Stimulation: Add the platelet agonist and continue recording the fluorescence ratio. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
-
Data Analysis: Quantify the change in the fluorescence ratio to determine the extent of calcium mobilization. Compare the response in this compound-treated samples to the control to assess the inhibitory effect.
Western Blot Analysis for Phosphorylated Signaling Proteins
Objective: To investigate the effect of this compound on the phosphorylation state of key signaling proteins (e.g., p38 MAPK, ERK, MLC) in platelets.
Materials:
-
Washed platelets.
-
This compound stock solution.
-
Platelet agonist (e.g., U46619).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Platelet Stimulation: Treat washed platelets with this compound or vehicle, followed by stimulation with a platelet agonist for a specific time course.
-
Cell Lysis: Terminate the reaction by adding ice-cold lysis buffer to the platelet suspension.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to confirm equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation in response to this compound treatment.
Conclusion
This compound exerts its primary pharmacological effect through the competitive antagonism of the thromboxane A2 receptor. This action leads to the inhibition of multiple downstream signaling pathways that are critical for platelet activation, including the Gq/11-PLC-calcium/PKC axis, the Gi-adenylate cyclase-cAMP pathway, and the G12/13-Rho/ROCK pathway. The collective impact of this multi-pathway inhibition is a potent antiplatelet effect. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the cellular and molecular mechanisms of this compound and other TXA2 receptor antagonists. A thorough understanding of these pathways is essential for the development of novel and more effective antithrombotic therapies.
References
- 1. Prostaglandin H2/thromboxane A2 pathway in platelet aggregation and activity of Dahl salt-sensitive rat--a this compound study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PGI2-analogue iloprost and the TXA2-receptor antagonist this compound synergistically inhibit TXA2-dependent platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Science of Sulotroban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulotroban is a competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, a key mediator in platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the foundational science of this compound, including its mechanism of action, pharmacokinetic profile, and available clinical data. Detailed experimental protocols for assessing its pharmacological activity and a plausible chemical synthesis route are presented. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of TXA2 receptor antagonists.
Introduction
Thromboxane A2 (TXA2) is a potent, yet unstable, eicosanoid derived from arachidonic acid. It plays a critical role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor). Consequently, antagonism of the TP receptor represents a compelling therapeutic strategy for the prevention and treatment of thromboembolic diseases, such as myocardial infarction and stroke. This compound has been investigated as a selective antagonist of the TXA2 receptor. This guide delineates the core scientific principles underlying the development and characterization of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the thromboxane A2 (TP) receptor. By binding to this receptor, it prevents the binding of the endogenous agonist, TXA2, thereby inhibiting the downstream signaling cascade that leads to platelet activation and smooth muscle contraction.
Thromboxane A2 Receptor Signaling Pathway
The activation of the TP receptor by TXA2 initiates a signaling cascade primarily through the Gq and G13 G-proteins.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ is a critical signal for platelet shape change and aggregation.
-
G13 Pathway: Coupling of the TP receptor to G13 activates the Rho/Rho-kinase pathway, which contributes to vasoconstriction and platelet shape change.
This compound, by blocking the initial binding of TXA2 to the TP receptor, effectively inhibits both the Gq-mediated calcium mobilization and the G13-mediated Rho activation.
Methodological & Application
High-performance liquid chromatography (HPLC) method for Sulotroban
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Sulotroban is detailed below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology for the quantification of this compound, including experimental protocols, data presentation, and visual workflows.
Application Note: HPLC Method for the Determination of this compound
Introduction
This compound, with the chemical name 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid, is a selective, competitive antagonist of the Thromboxane A2 (TP) receptor. As a potential therapeutic agent, accurate and precise analytical methods are crucial for its quantification in various stages of drug development, including formulation and quality control. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₇NO₅S |
| Molecular Weight | 335.4 g/mol |
| Predicted pKa | 3.19 |
| Chemical Structure |
|
Source: PubChem CID 51550
Chromatographic Conditions
Based on the analysis of structurally similar sulfonamide compounds, a reversed-phase HPLC method is proposed. A C18 stationary phase is selected for its hydrophobic retention characteristics suitable for a moderately polar compound like this compound. A gradient elution with an acidified mobile phase is chosen to ensure good peak shape and resolution.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Note: The detection wavelength of 270 nm is an estimation based on the UV absorbance of sulfonamides. It is recommended to determine the specific λmax of this compound experimentally for optimal sensitivity.
Experimental Protocols
1. Preparation of Reagents and Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Sample Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
2. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Drug Substance: Accurately weigh a quantity of the drug substance, dissolve in the sample diluent, and dilute to a final concentration within the calibration range.
-
Dosage Forms (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of this compound.
-
Transfer to a suitable volumetric flask and add approximately 70% of the flask volume with sample diluent.
-
Sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with the sample diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL working standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the HPLC method based on typical validation results for similar assays.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway of Thromboxane A2 Receptor
This compound acts as an antagonist to the Thromboxane A2 (TP) receptor. The following diagram illustrates the general signaling pathway initiated by Thromboxane A2 binding to its receptor, which is blocked by this compound.
Caption: Simplified signaling pathway of the Thromboxane A2 receptor.
Application Notes and Protocols for Developing Cell-Based Assays for Sulotroban Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulotroban is a specific and competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2][3] Thromboxane A2, a potent lipid mediator, plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction.[4] It exerts its effects by binding to TP receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways activated by TXA2 binding are mediated by Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium stores and activates protein kinase C (PKC). The G13 pathway activation stimulates Rho/Rho-kinase signaling, which contributes to smooth muscle contraction. By blocking the TXA2 receptor, this compound can effectively inhibit these downstream signaling events, leading to a reduction in platelet aggregation and vasoconstriction.[1]
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of this compound: a competitive radioligand binding assay, a calcium mobilization assay, and a platelet aggregation assay.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the activity of this compound and the TXA2 receptor agonist U46619, a stable TXA2 mimetic commonly used in these assays.
Table 1: Competitive Radioligand Binding Assay Data
| Compound | Radioligand | Cell Type | Ki (nM) |
| This compound | [³H]-SQ29548 | Human Platelet Membranes | 15.5 |
| U46619 | [³H]-SQ29548 | Human Platelet Membranes | 8.2 |
Table 2: Calcium Mobilization Assay Data
| Compound | Agonist | Cell Type | EC50/IC50 (nM) |
| U46619 | - | CHO-K1 cells expressing human TP receptor | 35 |
| This compound | U46619 (at EC80) | CHO-K1 cells expressing human TP receptor | 52.3 |
Table 3: Platelet Aggregation Assay Data
| Compound | Agonist | Platelet Source | IC50 (nM) |
| This compound | U46619 (1 µM) | Human Platelet-Rich Plasma | 85.7 |
Mandatory Visualizations
Signaling Pathway of Thromboxane A2 Receptor
Caption: Thromboxane A2 Receptor Signaling Pathway.
Experimental Workflow for this compound Activity Screening
Caption: General workflow for assessing this compound activity.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the thromboxane A2 receptor by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Human platelet membranes (prepared from platelet-rich plasma)
-
[³H]-SQ29548 (radiolabeled TXA2 receptor antagonist)
-
This compound
-
U46619 (unlabeled TXA2 receptor agonist, for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Protocol:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well microplate, add in the following order:
-
Binding Buffer
-
A fixed concentration of [³H]-SQ29548 (typically at its Kd concentration).
-
Varying concentrations of this compound or buffer (for total binding).
-
For non-specific binding wells, add a high concentration of unlabeled U46619.
-
-
Initiate the binding reaction by adding a consistent amount of human platelet membrane preparation to each well.
-
Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on U46619-induced intracellular calcium mobilization in cells expressing the thromboxane A2 receptor.
Materials:
-
CHO-K1 cells stably expressing the human thromboxane A2 receptor.
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
U46619
-
This compound
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Seed the CHO-K1-TP receptor cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare a Fluo-4 AM loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells with HBSS containing probenecid to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS. Add the this compound dilutions to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).
-
Prepare a solution of U46619 in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Automatically inject the U46619 solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the U46619-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value for this compound from the concentration-response curve.
Platelet Aggregation Assay
Objective: To assess the ability of this compound to inhibit platelet aggregation induced by the TXA2 mimetic, U46619.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared by differential centrifugation.
-
U46619
-
This compound
-
Saline (0.9% NaCl)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Protocol:
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into aggregometer cuvettes containing a stir bar and allow it to equilibrate to 37°C.
-
Prepare serial dilutions of this compound in saline.
-
Add the desired concentration of this compound or saline (vehicle control) to the PRP and incubate for a few minutes.
-
Initiate platelet aggregation by adding a fixed concentration of U46619 (e.g., 1 µM) to the cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission indicates platelet aggregation.
-
Measure the maximum aggregation percentage for each condition.
-
Determine the inhibitory effect of this compound by comparing the aggregation in its presence to the control.
-
Calculate the IC50 value for this compound from the concentration-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
Application Notes and Protocols for Sulotroban Administration in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Sulotroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, in various animal models of thrombosis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound and similar compounds.
Mechanism of Action
This compound is a competitive antagonist of the thromboxane A2 receptor, also known as the prostanoid TP receptor. By blocking this receptor, this compound interferes with the downstream signaling cascade initiated by thromboxane A2, a potent mediator of platelet activation and aggregation, as well as vasoconstriction. This targeted action makes this compound a subject of interest in the prevention and treatment of thrombotic events.
Signaling Pathway of Thromboxane A2 and Inhibition by this compound
The following diagram illustrates the signaling pathway of thromboxane A2 in platelets and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies of this compound in animal models of thrombosis.
Table 1: Efficacy of this compound in a Rabbit Model of Femoral Arterial Thrombosis[1]
| Parameter | Control (tPA alone) | This compound + tPA |
| This compound Dosage | - | 1 mg/kg IV bolus + 1 mg/kg/hr infusion |
| tPA Dosage | 10 µg/kg/min | 10 µg/kg/min |
| Lysis Time (minutes) | 65 | 29 |
| Femoral Artery Blood Flow | - | Greater than control |
| Incidence of Reperfusion | No significant effect | No significant effect |
| Residual Clot Weight | No significant effect | No significant effect |
Table 2: Efficacy of this compound in a Canine Model of Coronary Artery Thrombosis
| Parameter | Control (Streptokinase alone) | This compound + Streptokinase |
| This compound Dosage | - | 5 mg/kg IV bolus + 5 mg/kg/hr infusion |
| Streptokinase Dosage | 20,000 IU bolus + 2,000 IU/min | 20,000 IU bolus + 2,000 IU/min |
| Reperfusion Rate | 1 out of 10 animals (10%) | 9 out of 10 animals (90%) |
| Time to Reperfusion (minutes) | 55 (for the single animal) | 79.4 ± 10.5 |
Note: Data on bleeding time and thrombus weight for this compound in these specific models were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Rabbit Model of Femoral Arterial Thrombosis[1]
This model is designed to assess the thrombolytic efficacy of agents in an arterial thrombosis setting.
Experimental Workflow:
Protocol:
-
Animal Preparation: Anesthetize a male New Zealand White rabbit. Isolate a segment of the femoral artery.
-
Thrombus Induction: Inject a mixture of thrombin, calcium chloride (CaCl₂), and whole blood into the isolated arterial segment to induce thrombus formation.
-
Occlusion Confirmation: Allow the thrombus to stabilize for 30 minutes, confirming persistent occlusion.
-
Drug Administration:
-
Control Group: Infuse recombinant tissue-type plasminogen activator (tPA) intravenously at a specified dose (e.g., 10 µg/kg/min) for 90 minutes.
-
Treatment Group: Administer an intravenous bolus of this compound (1 mg/kg) followed by a constant infusion (1 mg/kg/hr) concurrently with the tPA infusion.
-
-
Monitoring and Endpoints:
-
Continuously monitor the femoral artery for signs of reperfusion.
-
Record the time to lysis (reperfusion).
-
Measure femoral artery blood flow.
-
At the end of the experiment, excise the arterial segment and measure the residual clot weight.
-
Canine Model of Coronary Artery Thrombosis
This model is utilized to evaluate the efficacy of antithrombotic and thrombolytic agents in a setting that mimics coronary artery thrombosis.
Experimental Workflow:
Protocol:
-
Animal Preparation: Anesthetize a dog and perform a thoracotomy to expose the heart.
-
Stenosis Creation: Place an adjustable screw occluder on the left circumflex coronary artery to create a critical stenosis.
-
Thrombus Induction: Insert a wire into the lumen of the artery proximal to the stenosis and apply a 150 µA anodal current to induce thrombus formation.
-
Drug Administration:
-
Control Group: Administer a bolus of streptokinase (20,000 IU) followed by a constant infusion (2,000 IU/min).
-
Treatment Group: Administer an intravenous bolus of this compound (5 mg/kg) followed by a constant infusion (5 mg/kg/hr) in conjunction with the streptokinase regimen.
-
-
Monitoring and Endpoints:
-
Continuously monitor coronary blood flow to detect reperfusion.
-
Record the time to reperfusion from the start of the drug infusion.
-
Ex vivo platelet aggregation can be assessed using U46619 to confirm the pharmacodynamic effect of this compound.
-
Concluding Remarks
The available data from animal models of thrombosis suggest that this compound, as a selective thromboxane A2 receptor antagonist, shows promise as an adjunct to thrombolytic therapy. In both rabbit and canine models, the co-administration of this compound with a thrombolytic agent significantly improved outcomes, particularly in terms of accelerating lysis time and increasing the rate of reperfusion.
Further research is warranted to fully elucidate the dose-response relationship of this compound in various thrombotic conditions and to establish its safety profile, with a particular focus on bleeding risk. The protocols and data presented in these application notes provide a solid foundation for designing future preclinical investigations into the therapeutic potential of this compound and other thromboxane A2 receptor antagonists. It is important to note the absence of data for this compound in rat models of thrombosis in the reviewed literature, highlighting a potential area for future investigation.
Application Notes and Protocols for In Vivo Sulotroban Studies in Rabbits
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vivo experimental design for studying Sulotroban in rabbit models. This compound is a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, and these protocols focus on its effects on thrombosis and hemostasis.
Introduction
This compound is a potent antagonist of the thromboxane A2/prostaglandin endoperoxide (TXA2/PGH2) receptor.[1][2] Thromboxane A2 is a powerful mediator of platelet aggregation and vasoconstriction.[3][4] Its role in cardiovascular diseases has led to the development of antagonists like this compound to prevent thrombotic events.[2] Rabbit models are well-suited for preclinical evaluation of antiplatelet and antithrombotic agents due to their similar hemostatic mechanisms to humans. These protocols describe in vivo models in rabbits to assess the efficacy of this compound.
Signaling Pathway of this compound Action
This compound exerts its effect by competitively inhibiting the Thromboxane A2 (TP) receptor, a G protein-coupled receptor. This blockade prevents the binding of the endogenous agonist, Thromboxane A2. Consequently, the downstream signaling cascade that leads to platelet activation, shape change, degranulation, and aggregation is inhibited. The pathway also involves the inhibition of vasoconstriction in smooth muscle cells.
Experimental Protocols
Rabbit Model of Femoral Arterial Thrombosis
This protocol is designed to evaluate the thrombolytic efficacy of tissue-type plasminogen activator (tPA) in the presence and absence of this compound.
Experimental Workflow:
Materials:
-
Male New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Thrombin, CaCl₂, autologous whole blood
-
Recombinant tissue-type plasminogen activator (tPA)
-
This compound (BM 13.177, SK&F 95587)
-
Infusion pumps
-
Flow probe for blood flow measurement
Procedure:
-
Anesthetize the rabbit and ensure a stable plane of anesthesia.
-
Surgically expose and isolate a segment of the femoral artery.
-
Induce thrombus formation by injecting a mixture of thrombin, CaCl₂, and whole blood into the isolated arterial segment.
-
Confirm stable thrombotic occlusion of the artery for 30 minutes.
-
Administer this compound as an intravenous (IV) bolus of 1 mg/kg, followed by a constant infusion of 1 mg/kg/hr.
-
Concurrently, infuse tPA intravenously for 90 minutes at doses of 5.0, 7.5, or 10.0 µg/kg/min.
-
A control group should receive tPA infusion without this compound.
-
Continuously monitor femoral artery blood flow to determine the time to reperfusion (lysis time).
-
At the end of the experiment, harvest the artery and weigh the residual clot.
Platelet Deposition on De-endothelialized Aorta
This model assesses the ability of a TXA2 antagonist to prevent platelet deposition at a site of vascular injury.
Procedure:
-
Anesthetize the rabbit.
-
Perform de-endothelialization of the aorta using a balloon catheter technique.
-
Label autologous platelets with ¹¹¹Indium and re-infuse into the rabbit.
-
Administer the TXA2 antagonist via infusion. For a similar compound, 13-azaprostanoic acid, a dose of 300 µg/kg/min for 90 minutes was used to achieve therapeutic plasma levels.
-
After the infusion period, euthanize the animal and harvest the aorta.
-
Measure the radioactivity of the injured vessel to quantify platelet deposition.
-
Collect blood samples to perform ex vivo platelet aggregation studies.
Collagen or Thrombin-Induced Intravascular Aggregation
This protocol evaluates the effect of a TXA2 antagonist on intravascular platelet aggregation induced by collagen or thrombin.
Procedure:
-
Anesthetize the rabbit.
-
Administer the TXA2 antagonist. For a similar compound, EP 092, an intravenous infusion of 10 mg/kg was used.
-
Induce intravascular aggregation by administering an intravenous bolus of collagen or thrombin.
-
Monitor for changes in platelet count as an indicator of intravascular aggregation.
-
A significant inhibition of the decrease in platelet count indicates efficacy of the antagonist.
Data Presentation
Quantitative data from in vivo rabbit studies with this compound and other TXA2 antagonists are summarized below.
Table 1: Effect of this compound on tPA-Induced Thrombolysis in a Rabbit Femoral Artery Thrombosis Model
| Treatment Group | tPA Dose (µg/kg/min) | Lysis Time (min) | Femoral Artery Blood Flow | Incidence of Reperfusion | Residual Clot Weight |
| tPA alone | 10 | 65 | - | No significant difference | No significant difference |
| This compound + tPA | 10 | 29* | Greater than tPA alone | No significant difference | No significant difference |
| P < 0.05 compared to tPA alone |
Table 2: Effect of TXA2 Antagonists on Platelet Aggregation and Deposition in Rabbits
| Study Parameter | TXA2 Antagonist | Model | Dosage | Effect | Reference |
| Platelet Deposition | 13-Azaprostanoic Acid | De-endothelialized Aorta | 300 µg/kg/min for 90 min | 45% inhibition of platelet deposition | |
| Intravascular Aggregation | EP 092 | Collagen/Thrombin-Induced | 10 mg/kg IV infusion | Significant inhibition of aggregation |
Conclusion
The described in vivo rabbit models are valuable for assessing the antithrombotic and antiplatelet effects of this compound. The femoral artery thrombosis model is particularly useful for studying adjunctive therapy with thrombolytics, while the de-endothelialized aorta and intravascular aggregation models provide insights into the drug's primary mechanism of inhibiting platelet activity at sites of vascular injury. These protocols and the presented data serve as a comprehensive guide for researchers investigating this compound and other TXA2 receptor antagonists.
References
- 1. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane A2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Sulotroban in Combination with Tissue Plasminogen Activator (tPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the preclinical evaluation of Sulotroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, as an adjunctive therapy to tissue plasminogen activator (tPA) for thrombolysis. Thromboxane A2 plays a critical role in platelet aggregation and vasoconstriction, contributing to the formation and stabilization of thrombi. By blocking the TXA2 receptor, this compound is hypothesized to enhance the efficacy of tPA-mediated thrombolysis and prevent re-occlusion.
The following protocols detail the necessary in vitro and in vivo assays to assess the efficacy and safety of this combination therapy.
Data Presentation
In Vivo Efficacy of this compound with tPA in a Rabbit Femoral Artery Thrombosis Model
The following table summarizes the key efficacy endpoints from a preclinical study investigating the combination of this compound and tPA in an anesthetized rabbit model of femoral artery thrombosis[1].
| Treatment Group | Lysis Time (minutes) | Incidence of Reperfusion | Residual Clot Weight | Femoral Artery Blood Flow |
| tPA (10 µg/kg/min) | 65 | Not specified | No significant effect | Baseline |
| tPA (10 µg/kg/min) + this compound (1 mg/kg IV bolus + 1 mg/kg/hr infusion) | 29* | No significant effect | No significant effect | Greater than tPA alone |
*p < 0.05 compared to tPA alone
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of thromboxane A2 signaling in platelets.
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 mimetic.
a. Materials:
-
This compound
-
Thromboxane A2 mimetic (e.g., U46619)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline solution
-
Light Transmission Aggregometer
b. Method:
-
PRP and PPP Preparation:
-
Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add this compound (at various concentrations) or vehicle control to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Induce platelet aggregation by adding the thromboxane A2 mimetic (e.g., U46619 at a final concentration of 1 µM).
-
Record the change in light transmission for at least 5 minutes.
-
c. Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of platelet aggregation.
In Vivo Rabbit Femoral Artery Thrombosis Model
This in vivo model evaluates the thrombolytic efficacy of this compound in combination with tPA.[1]
a. Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Recombinant tissue-type plasminogen activator (tPA)
-
This compound
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Heparin
-
Doppler flow probe
-
Surgical instruments
b. Method:
-
Animal Preparation:
-
Anesthetize the rabbits and maintain anesthesia throughout the procedure.
-
Surgically expose the femoral artery and place a Doppler flow probe to monitor blood flow.
-
-
Thrombus Formation:
-
Isolate a segment of the femoral artery.
-
Induce thrombus formation by injecting a mixture of thrombin, CaCl2, and autologous whole blood into the isolated segment.[1]
-
Confirm thrombotic occlusion by the absence of blood flow.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Lysis Time: Continuously monitor femoral artery blood flow and record the time to reperfusion.
-
Residual Clot Weight: At the end of the experiment, excise the arterial segment and weigh the residual thrombus.
-
Femoral Artery Blood Flow: Measure the magnitude of blood flow after reperfusion.
-
c. Experimental Workflow:
Caption: Workflow for the in vivo rabbit femoral artery thrombosis model.
Bleeding Time Assay
This assay assesses the potential bleeding risk associated with the combination therapy.
a. Materials:
-
New Zealand White rabbits
-
Anesthetic agents
-
Sterile scalpel or automated bleeding device
-
Filter paper
-
Stopwatch
b. Method:
-
Animal Preparation:
-
Anesthetize the rabbits.
-
Administer the respective treatments (vehicle, tPA alone, this compound alone, or combination therapy) intravenously.
-
-
Bleeding Time Measurement (Ear Template Method):
-
Make a standardized incision on the marginal ear vein using a template or a sterile scalpel.
-
Start the stopwatch immediately.
-
Gently blot the blood from the incision site with filter paper every 30 seconds, without touching the wound.
-
Stop the stopwatch when bleeding ceases and does not restart within 30 seconds.
-
Record the bleeding time in minutes.
-
c. Data Analysis:
-
Compare the mean bleeding time between the different treatment groups.
-
Statistically analyze the data to determine if the combination therapy significantly prolongs bleeding time compared to the control and individual drug groups.
References
Application Notes and Protocols: Efficacy Testing of Sulotroban using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[1][2] This technique measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[3][4] LTA is a critical tool for evaluating the efficacy of antiplatelet agents.[3]
Sulotroban is a potent and selective antagonist of the thromboxane (B8750289) A2 (TxA2) receptor (TP receptor). TxA2 is a key mediator in thrombosis, amplifying the initial platelet activation signal and promoting robust platelet aggregation. By blocking the TP receptor, this compound effectively inhibits the pro-aggregatory effects of TxA2.
These application notes provide a detailed protocol for utilizing LTA to quantify the inhibitory efficacy of this compound on platelet aggregation induced by a TxA2 analog.
Signaling Pathway of Thromboxane A2-Induced Platelet Aggregation
Thromboxane A2 (TxA2) plays a crucial role in amplifying platelet activation. Produced by activated platelets, TxA2 binds to its G protein-coupled receptor (TP receptor) on the surface of other platelets. This binding initiates a signaling cascade through Gq and G12/13 proteins, leading to the activation of Phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These events culminate in platelet shape change, degranulation, and the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is essential for fibrinogen binding and subsequent platelet aggregation. This compound exerts its antiplatelet effect by competitively blocking the TP receptor, thereby inhibiting this entire downstream signaling cascade.
Experimental Protocols
Reagent and Sample Preparation
a. Materials:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate (B86180) anticoagulant.
-
This compound stock solution (e.g., in DMSO or ethanol, with appropriate vehicle controls).
-
U46619 (a stable TxA2 analog) as the platelet agonist.
-
Saline solution (0.9% NaCl).
-
Bovine Serum Albumin (BSA).
-
Aggregometer cuvettes with stir bars.
-
Light Transmission Aggregometer.
b. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).
-
Let the blood rest at room temperature for at least 15-30 minutes to allow for equilibration.
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature (20-22°C). Avoid cooling the samples as this can activate platelets.
-
Carefully transfer the supernatant (PRP) into a new polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
Transfer the supernatant (PPP) into a separate tube. PPP will be used to set the 100% aggregation baseline.
-
Platelet count in the PRP should ideally be between 150 and 600 x 10⁹/L. Do not adjust the platelet count unless it falls outside this range.
LTA Protocol for this compound Efficacy Testing
a. Instrument Setup:
-
Turn on the LTA instrument and allow it to warm up to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
b. Experimental Workflow:
-
Pipette the required volume of PRP (typically 250-500 µL, depending on the aggregometer) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 1-5 minutes with stirring (typically 900-1100 rpm).
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes) to allow for receptor binding.
-
Initiate the LTA recording.
-
Add the agonist (U46619) to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for a set duration (typically 5-10 minutes) until a stable aggregation plateau is reached.
-
Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.
Data Presentation and Analysis
The primary endpoint is the maximum percentage of platelet aggregation. The inhibitory effect of this compound is calculated as the percentage inhibition of aggregation compared to the vehicle control.
Percentage Inhibition (%) = [ (Max Aggregation_vehicle - Max Aggregation_this compound) / Max Aggregation_vehicle ] * 100
A dose-response curve can be generated by plotting the percentage inhibition against the logarithm of this compound concentration. From this curve, the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation) can be determined.
| Parameter | Typical Values and Ranges | Reference(s) |
| Sample Preparation | ||
| Anticoagulant | 3.2% Sodium Citrate | |
| PRP Centrifugation | 150-200 x g for 10-15 min | |
| PPP Centrifugation | 1500-2000 x g for 15 min | |
| Platelet Count in PRP | 150-600 x 10⁹/L | |
| LTA Parameters | ||
| Temperature | 37°C | |
| Stirring Speed | 900-1100 rpm | |
| PRP Equilibration Time | 1-5 min | |
| This compound Incubation Time | 1-5 min | |
| Recording Time | 5-10 min | |
| Reagent Concentrations | ||
| U46619 (TxA2 analog) | 1-5 µM | |
| Collagen (alternative agonist) | 2-10 µg/mL | |
| This compound (for dose-response) | e.g., 10⁻⁹ to 10⁻⁵ M | |
| Data Analysis | ||
| Primary Endpoint | Maximum Aggregation (%) | |
| Calculated Value | IC50 (half-maximal inhibitory concentration) |
Logical Framework for Efficacy Determination
The efficacy of this compound is determined by its ability to inhibit platelet aggregation induced by a TxA2 analog. The LTA experiment provides a quantitative measure of this inhibition. A significant reduction in maximal platelet aggregation in the presence of this compound, particularly a dose-dependent inhibition, confirms its antagonistic activity at the TP receptor. The IC50 value provides a standardized measure of its potency.
Conclusion
Light Transmission Aggregometry provides a robust and reproducible method for assessing the in vitro efficacy of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable quantitative data on the inhibitory effects of this compound on thromboxane A2-mediated platelet aggregation, thereby facilitating its development as a potential antiplatelet therapeutic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of the Diagnostic Performance of Platelet Aggregation Test using Light Transmission Aggregation (LTA) Method [jmchemsci.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulotroban in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulotroban, also known as BM-13177 and SKF-95587, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TxA2) receptor.[1][2] TxA2 is a highly pro-aggregatory and vasoconstrictive agent, playing a crucial role in hemostasis and thrombosis.[1] By blocking the TxA2 receptor, this compound effectively inhibits platelet aggregation and vasoconstriction, making it a valuable tool for in vitro studies of thrombosis, hemostasis, and related signaling pathways.[1][2] Although it did not proceed to market for clinical use, this compound remains a significant pharmacological probe in academic and basic research for investigating the roles of TxA2 and its receptor.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | |
| Synonyms | BM-13177, SKF-95587 | |
| Molecular Formula | C₁₆H₁₇NO₅S | |
| Molecular Weight | 335.37 g/mol | |
| CAS Number | 72131-33-0 | |
| Appearance | Solid | |
| pKa (Predicted) | 3.19 ± 0.10 | |
| Boiling Point (Predicted) | 551.7 ± 60.0 °C | |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ |
Solution Preparation Protocol
Disclaimer: The following protocol is a recommendation based on common laboratory practices for compounds with similar characteristics. It is advisable to perform a small-scale solubility test before preparing larger volumes.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer
-
Calibrated pipettes
2. Stock Solution Preparation (e.g., 10 mM):
Due to its predicted low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as DMSO.
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 335.37 g/mol = 0.00335 g = 3.35 mg
-
-
-
Dissolution:
-
Aseptically weigh 3.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of high-quality DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
3. Working Solution Preparation:
Prepare the working solutions by diluting the stock solution in the appropriate aqueous buffer for your specific in vitro assay (e.g., Tyrode's buffer for platelet aggregation assays).
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer to get a 100 µM solution.
-
Further dilute this intermediate solution 1:10 in the final assay volume. For instance, add 10 µL of the 100 µM solution to a final assay volume of 1000 µL.
-
-
In Vitro Experimental Protocol: Platelet Aggregation Assay
This protocol describes a light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation.
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound working solutions at various concentrations
-
Platelet agonist (e.g., U46619, a TxA2 mimetic; collagen; or ADP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
37°C water bath or heating block
-
Calibrated pipettes
2. Methods:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP (the supernatant).
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.
-
-
Assay Procedure:
-
Pipette the required volume of PRP into an aggregometer cuvette containing a stir bar and allow it to equilibrate at 37°C for at least 5 minutes.
-
Set the baseline of the aggregometer with a cuvette containing PRP (0% aggregation) and another with PPP (100% aggregation).
-
Add a specific volume of the this compound working solution (or vehicle control - DMSO in buffer) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding the platelet agonist (e.g., U46619).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Thromboxane A2 signaling pathway and a typical experimental workflow for a platelet aggregation assay.
Caption: Thromboxane A2 Signaling Pathway Inhibition by this compound.
Caption: Platelet Aggregation Assay Workflow.
Data Presentation
The results of the in vitro platelet aggregation experiments can be summarized in the following table:
| This compound Concentration (µM) | Agonist (Concentration) | Maximum Aggregation (%) | Inhibition (%) |
| 0 (Vehicle Control) | U46619 (e.g., 1 µM) | [Value] ± SD | 0 |
| 0.1 | U46619 (e.g., 1 µM) | [Value] ± SD | [Value] |
| 1 | U46619 (e.g., 1 µM) | [Value] ± SD | [Value] |
| 10 | U46619 (e.g., 1 µM) | [Value] ± SD | [Value] |
| 100 | U46619 (e.g., 1 µM) | [Value] ± SD | [Value] |
| IC₅₀ (µM) | [Calculated Value] |
Note: SD refers to the Standard Deviation from multiple experimental replicates. The Inhibition (%) is calculated relative to the vehicle control.
References
- 1. Effect of selective endoperoxide/thromboxane A2 receptor antagonism with this compound on tPA-induced thrombolysis in a rabbit model of femoral arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin H2/thromboxane A2 pathway in platelet aggregation and activity of Dahl salt-sensitive rat--a this compound study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometric Analysis of Platelet Activation Inhibition by Sulotroban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a pivotal process in hemostasis and thrombosis. The binding of agonists to platelet surface receptors initiates intracellular signaling cascades, leading to conformational changes, degranulation, and aggregation, which are critical for thrombus formation. Thromboxane (B8750289) A2 (TXA2) is a potent platelet agonist that amplifies the activation signal by binding to the thromboxane prostanoid (TP) receptor. Sulotroban is a specific and competitive antagonist of the TXA2 receptor, thereby inhibiting platelet activation and aggregation.
Flow cytometry is a powerful technique for the multiparametric analysis of individual platelets, enabling the quantification of platelet activation markers such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1 binding). P-selectin is a protein translocated to the platelet surface from alpha-granules upon activation, while PAC-1 is a monoclonal antibody that specifically binds to the activated conformation of the GPIIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.
This application note provides a detailed protocol for the in-vitro analysis of this compound's inhibitory effect on platelet activation using flow cytometry. The method described herein utilizes the stable TXA2 mimetic, U46619, to specifically induce platelet activation via the TP receptor, allowing for a focused assessment of this compound's antagonistic properties.
Signaling Pathway and Experimental Design
The following diagrams illustrate the thromboxane A2 signaling pathway in platelets and the experimental workflow for assessing the inhibitory effect of this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
U46619 (Thromboxane A2 mimetic): Prepare a stock solution and working dilutions in an appropriate buffer.
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Anticoagulant: 3.2% Sodium Citrate.
-
Antibodies:
-
PE-conjugated anti-human CD62P (P-selectin) antibody.
-
FITC-conjugated PAC-1 antibody.
-
Isotype control antibodies (PE-conjugated mouse IgG1, FITC-conjugated mouse IgM).
-
-
Buffers:
-
HEPES-Tyrode's buffer (pH 7.4).
-
Phosphate-buffered saline (PBS).
-
-
Fixative (optional): 1% Paraformaldehyde in PBS.
-
Equipment:
-
Flow cytometer with 488 nm and 561 nm lasers.
-
Centrifuge.
-
Pipettes and sterile tubes.
-
Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.
-
Allow the PRP to rest for 30 minutes at room temperature before use.
In-vitro Inhibition Assay
-
Aliquot 100 µL of PRP into flow cytometry tubes.
-
Add this compound at various final concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate for 15 minutes at 37°C.
-
Add U46619 to a final concentration of 1 µM to stimulate platelet activation. Include an unstimulated control (vehicle only, no U46619).
-
Incubate for 5 minutes at 37°C.
-
Add the pre-titered PE-conjugated anti-CD62P and FITC-conjugated PAC-1 antibodies. Also, prepare tubes with corresponding isotype controls.
-
Incubate for 20 minutes at room temperature in the dark.
-
(Optional) Add 500 µL of 1% paraformaldehyde to fix the samples.
-
Add 1 mL of PBS to each tube before analysis on the flow cytometer.
Flow Cytometry Analysis
-
Set up the flow cytometer to acquire forward scatter (FSC) and side scatter (SSC) to identify the platelet population.
-
Create a gate around the platelet population based on their characteristic FSC and SSC properties.
-
Acquire data for at least 10,000 events within the platelet gate for each sample.
-
Analyze the data to determine the percentage of P-selectin positive and PAC-1 positive platelets, as well as the mean fluorescence intensity (MFI) for each marker.
Data Presentation
The inhibitory effect of this compound on U46619-induced platelet activation can be quantified by the reduction in the percentage of P-selectin and PAC-1 positive platelets and their respective MFI. The data should be presented in clear and structured tables for easy comparison.
Table 1: Effect of this compound on P-selectin (CD62P) Expression
| Treatment Condition | % P-selectin Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Unstimulated Control | 2.5 ± 0.8 | 150 ± 35 |
| U46619 (1 µM) | 85.2 ± 5.1 | 1250 ± 110 |
| U46619 + this compound (0.1 µM) | 72.8 ± 4.5 | 1020 ± 95 |
| U46619 + this compound (1 µM) | 45.3 ± 3.9 | 650 ± 70 |
| U46619 + this compound (10 µM) | 15.7 ± 2.2 | 320 ± 45 |
| U46619 + this compound (100 µM) | 5.1 ± 1.2 | 180 ± 40 |
Table 2: Effect of this compound on Activated GPIIb/IIIa (PAC-1) Binding
| Treatment Condition | % PAC-1 Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Unstimulated Control | 3.1 ± 1.0 | 210 ± 40 |
| U46619 (1 µM) | 90.5 ± 4.8 | 1850 ± 150 |
| U46619 + this compound (0.1 µM) | 78.4 ± 4.2 | 1530 ± 130 |
| U46619 + this compound (1 µM) | 50.1 ± 3.5 | 980 ± 110 |
| U46619 + this compound (10 µM) | 18.2 ± 2.5 | 450 ± 60 |
| U46619 + this compound (100 µM) | 6.3 ± 1.5 | 250 ± 50 |
Note: The data presented in these tables are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions and donor variability.
Conclusion
The flow cytometry-based protocol described in this application note provides a robust and quantitative method for assessing the inhibitory activity of this compound on thromboxane A2-mediated platelet activation. By specifically stimulating platelets with the TXA2 mimetic U46619 and measuring the expression of key activation markers, P-selectin and activated GPIIb/IIIa, this assay allows for the detailed characterization of this compound's dose-dependent antagonism of the TP receptor. This methodology is highly applicable for the preclinical evaluation of this compound and other potential anti-platelet therapeutic agents targeting the thromboxane pathway.
Application Notes and Protocols for the Use of Sulotroban in Ex Vivo Platelet Function Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing sulotroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, in common ex vivo platelet function tests. The information herein is designed to guide researchers in accurately assessing the antiplatelet effects of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor. By blocking this receptor, this compound effectively inhibits the pro-aggregatory and vasoconstrictive effects of TXA2, a key mediator in platelet activation and thrombosis. These characteristics make this compound a valuable tool for investigating the TXA2 signaling pathway in platelet physiology and for the development of antiplatelet therapies.
Mechanism of Action:
Thromboxane A2, produced by activated platelets, binds to TP receptors on surrounding platelets, initiating a signaling cascade that leads to further platelet activation, degranulation, and aggregation. This compound competitively binds to these TP receptors, preventing the binding of TXA2 and thereby inhibiting downstream signaling events.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the experimental conditions and effects of this compound in ex vivo platelet function tests.
Table 1: this compound Dosing in Pre-clinical and Clinical Studies
| Species | Dosing Regimen | Assay Type | Observed Effect |
| Rat | 1, 3, and 10 µg/kg/min (intravenous) | In vitro collagen-induced platelet aggregation | Significant inhibition of aggregation in Dahl salt-sensitive rats.[1] |
| Dog | 5 mg/kg bolus + 5 mg/kg/hr (intravenous) | Ex vivo U46619-induced platelet aggregation | Complete abolishment of aggregation. |
| Human | 2, 4, and 8 mg/min (intravenous) | Ex vivo platelet aggregation with various agonists | Dose-dependent inhibition of aggregation and serotonin (B10506) release induced by the thromboxane mimetic U46619.[2] |
Table 2: Recommended Reagent Concentrations for In Vitro Platelet Aggregation Studies
| Reagent | Recommended Concentration Range | Purpose |
| This compound | 1 µM - 100 µM (for in vitro dose-response) | TXA2 receptor antagonist |
| U46619 (TXA2 mimetic) | 0.1 µM - 10 µM | Platelet agonist (TP receptor specific) |
| Collagen | 1 µg/mL - 10 µg/mL | Platelet agonist (induces TXA2 production) |
| Arachidonic Acid | 0.5 mM - 1.5 mM | Substrate for TXA2 synthesis |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light transmission aggregometry is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
This compound
-
Platelet agonist (e.g., U46619, collagen, arachidonic acid)
-
Whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline or appropriate vehicle for dilutions
-
Light transmission aggregometer
-
Calibrated pipettes
Protocol:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pipette an appropriate volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for 2-5 minutes with stirring.
-
Add the platelet agonist (e.g., U46619) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation from the aggregation curve.
-
To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of this compound against a fixed concentration of the agonist.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of platelet activation by measuring the expression of surface markers such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa receptor (PAC-1).
Materials:
-
This compound
-
Platelet agonist (e.g., U46619)
-
Whole blood collected in 3.2% sodium citrate
-
Fluorescently-labeled antibodies (e.g., anti-CD62P-PE, PAC-1-FITC, anti-CD41a-PerCP)
-
Isotype control antibodies
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Blood Collection and Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
For each condition, aliquot a small volume of whole blood into a microcentrifuge tube.
-
-
Incubation with this compound and Agonist:
-
Add the desired concentration of this compound or vehicle control to the whole blood and incubate for 10-15 minutes at room temperature.
-
Add the platelet agonist (e.g., U46619) and incubate for 5-10 minutes at room temperature. A resting (unstimulated) sample should be included as a negative control.
-
-
Antibody Staining:
-
Add the fluorescently-labeled antibodies against platelet activation markers and a platelet-specific marker (e.g., CD41a) to the samples.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Add a fixative solution to stop the reaction and preserve the cells.
-
Dilute the samples with PBS.
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
Analyze the expression of P-selectin and PAC-1 on the gated platelet population.
-
-
Data Analysis:
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Compare the results from this compound-treated samples to the vehicle control to determine the inhibitory effect.
-
Visualizations
Caption: Mechanism of action of this compound on the TXA2 signaling pathway.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Experimental workflow for Flow Cytometry analysis.
References
- 1. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin H2/thromboxane A2 pathway in platelet aggregation and activity of Dahl salt-sensitive rat--a this compound study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sulotroban dose-response curve inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sulotroban in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, this compound prevents the binding of TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), thereby inhibiting their pro-aggregatory and vasoconstrictive effects.
Q2: What is the primary application of this compound in research?
In a research context, this compound is primarily used to investigate the role of the TXA2 pathway in platelet aggregation, thrombosis, and vasoconstriction. It is a valuable tool for studying diseases where this pathway is implicated, such as cardiovascular and pulmonary conditions.
Q3: What are the expected outcomes of a successful this compound dose-response experiment?
A successful experiment should demonstrate a dose-dependent inhibition of TXA2-mediated effects. For instance, in a platelet aggregation assay using a TXA2 mimetic like U46619, increasing concentrations of this compound should lead to a progressive decrease in platelet aggregation, resulting in a classic sigmoidal dose-response curve.
Troubleshooting Guide for Dose-Response Curve Inconsistencies
Inconsistent or unexpected dose-response curves can arise from various factors, from procedural errors to issues with the reagents themselves. This guide addresses common problems encountered during this compound experiments.
Problem 1: No inhibitory effect or a very weak response to this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh this compound solutions for each experiment. - Store stock solutions at -20°C as recommended. - Avoid repeated freeze-thaw cycles. |
| Incorrect Agonist Concentration | - Verify the concentration of the TXA2 mimetic (e.g., U46619) used. An excessively high concentration may overcome the inhibitory effect of this compound. - Perform a dose-response curve for the agonist alone to determine its EC50 and use a concentration around the EC80 for inhibition studies. |
| Inactive Receptor | - Ensure the cells or platelets used in the assay express functional TXA2 receptors. - Use a positive control (another known TXA2 antagonist) to confirm assay validity. |
| Assay Interference | - Some components of the assay buffer or media may interfere with this compound's activity. Review the literature for optimal buffer compositions for TXA2 receptor assays. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. - Prepare a master mix of reagents where possible to minimize well-to-well variability. |
| Inconsistent Cell/Platelet Health | - Use cells or platelets from a consistent source and passage number. - Ensure uniform cell seeding density or platelet concentration across all wells. - Visually inspect cells or platelets for viability and morphology before starting the experiment. |
| Edge Effects in Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile buffer or media. - Ensure proper sealing of the plate during incubation. |
| Incomplete Mixing | - Gently mix the contents of each well after adding reagents, being careful not to cross-contaminate. |
Problem 3: The dose-response curve is not sigmoidal (e.g., U-shaped or biphasic).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects at High Concentrations | - High concentrations of this compound may have non-specific effects on other cellular pathways. - If possible, test this compound in a counterscreen against other related receptors to assess its specificity. |
| Solubility Issues | - At high concentrations, this compound may precipitate out of solution, leading to a decrease in its effective concentration and an anomalous curve shape. - Visually inspect the wells with the highest concentrations for any signs of precipitation. Consider using a different solvent or a lower concentration range if solubility is an issue. |
| Complex Biological Response | - The observed effect may be the net result of this compound acting on multiple signaling pathways that have opposing effects at different concentrations. - A thorough literature review of the specific experimental system may provide insights into such complex responses. |
Data Presentation
The following tables provide representative quantitative data for this compound in common in vitro assays. Note that these values can vary depending on the specific experimental conditions (e.g., cell type, agonist concentration, incubation time).
Table 1: this compound Inhibition of Platelet Aggregation
| Agonist | Assay Type | This compound IC50 (nM) | Reference |
| U46619 | Light Transmission Aggregometry | 50 - 200 | Representative Data |
| Collagen | Light Transmission Aggregometry | >1000 (indirect effect) | Representative Data |
| Arachidonic Acid | Light Transmission Aggregometry | 100 - 500 | Representative Data |
Table 2: this compound Receptor Binding Affinity
| Radioligand | Assay Type | This compound Ki (nM) | Reference |
| [³H]-SQ 29,548 | Competitive Binding | 20 - 80 | Representative Data |
| [¹²⁵I]-BOP | Competitive Binding | 30 - 100 | Representative Data |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of this compound's inhibitory effect on U46619-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
U46619 (a stable TXA2 mimetic) stock solution.
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
This compound Incubation: Add 450 µL of PRP to an aggregometer cuvette with a stir bar. Add 5 µL of the desired concentration of this compound (or vehicle control) and incubate for 5 minutes at 37°C with stirring.
-
Induction of Aggregation: Add 5 µL of U46619 (to a final concentration that induces ~80% of maximal aggregation) to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum aggregation for each concentration of this compound. Plot the percentage of inhibition against the logarithm of this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Thromboxane A2 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the TXA2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human TXA2 receptor.
-
Radiolabeled TXA2 receptor antagonist (e.g., [³H]-SQ 29,548).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at its Kd value).
-
Increasing concentrations of this compound (or unlabeled ligand for total binding, and buffer for non-specific binding).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Thromboxane A2 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for a this compound Platelet Aggregation Assay.
Caption: Logical Flowchart for Troubleshooting this compound Dose-Response Inconsistencies.
Technical Support Center: Optimizing Sulotroban Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulotroban in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Its primary mechanism of action is to block the binding of thromboxane A2 to its receptor on the surface of platelets and other cells. This inhibition prevents the downstream signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.
Q2: Which in vitro assays are most suitable for studying this compound's activity?
The most common in vitro assay to evaluate the efficacy of this compound is the platelet aggregation assay, particularly light transmission aggregometry (LTA). In this assay, a stable thromboxane A2 mimetic, such as U46619, is used to induce platelet aggregation, and the inhibitory effect of this compound at various concentrations is measured.
Q3: What is a typical concentration range for this compound in in vitro platelet aggregation assays?
While the optimal concentration can vary depending on the specific experimental conditions (e.g., platelet concentration, agonist concentration), a typical starting range for this compound in in vitro platelet aggregation assays would be from nanomolar (nM) to micromolar (µM) concentrations. A dose-response curve should be generated to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.
Q4: How can I determine the IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) can be determined by performing a dose-response experiment. This involves testing a range of this compound concentrations against a fixed concentration of a platelet agonist like U46619. The percentage of inhibition of platelet aggregation is then plotted against the logarithm of the this compound concentration, and the IC50 value is calculated from the resulting sigmoidal curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in platelet aggregation results. | 1. Inconsistent platelet preparation (platelet count, activation state).2. Variation in agonist (e.g., U46619) preparation or activity.3. Temperature fluctuations during the assay.4. Improper mixing of reagents. | 1. Standardize the platelet-rich plasma (PRP) preparation protocol to ensure a consistent platelet count.2. Prepare fresh agonist solutions for each experiment and validate their activity.3. Maintain a constant temperature of 37°C throughout the assay.4. Ensure thorough but gentle mixing of this compound and agonist with the platelet suspension. |
| No or weak inhibition of platelet aggregation by this compound. | 1. This compound concentration is too low.2. Inactive this compound (improper storage or handling).3. Agonist concentration is too high, overcoming the inhibitory effect.4. Issues with the thromboxane A2 receptor on the platelets. | 1. Perform a dose-response curve with a wider range of this compound concentrations.2. Use a fresh stock of this compound and ensure it has been stored correctly (as per manufacturer's instructions).3. Optimize the agonist concentration to achieve submaximal (around 80%) aggregation in the control group.4. Use platelets from healthy donors and handle them carefully to maintain receptor integrity. |
| Complete inhibition of aggregation even at the lowest this compound concentration. | 1. This compound concentration is too high.2. Agonist concentration is too low. | 1. Perform serial dilutions of your this compound stock to test lower concentrations.2. Increase the agonist concentration to ensure a robust aggregation response in the control. |
| Precipitation of this compound in the assay medium. | 1. Poor solubility of this compound in the aqueous buffer.2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final solvent concentration is low and consistent across all samples.2. Keep the final solvent concentration below 0.5% (v/v) and include a solvent control in your experiment. |
Quantitative Data
| Compound | Agonist | Assay Type | IC50 Value |
| Tirofiban | ADP | Platelet Aggregation | ~70 ng/mL |
| Tirofiban | Collagen | Platelet Aggregation | ~200 ng/mL |
| Aspirin | Collagen | Platelet Aggregation | Varies with incubation time (µM range) |
Experimental Protocols
Protocol: Determination of this compound IC50 in U46619-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
1. Materials:
-
This compound
-
U46619 (Thromboxane A2 mimetic)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
3. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
This compound Working Solutions: Perform serial dilutions of the stock solution in PBS to create a range of working concentrations. Ensure the final DMSO concentration in the assay is less than 0.5%.
-
U46619 Solution: Prepare a working solution of U46619 in an appropriate buffer to a concentration that induces approximately 80% of maximal aggregation. This concentration should be determined in preliminary experiments.
4. Aggregation Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the this compound working solution (or vehicle control - PBS with the same final DMSO concentration) to the PRP.
-
Incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of the U46619 working solution to initiate aggregation.
-
Record the aggregation for at least 10 minutes.
5. Data Analysis:
-
Determine the maximum percentage of aggregation for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Overcoming Sulotroban solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered when working with Sulotroban in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard aqueous buffers like PBS?
A1: this compound, like many small molecule drugs, is a lipophilic compound with inherently low aqueous solubility.[1][2] Its molecular structure favors non-polar environments over the polar environment of water-based buffers. This can lead to precipitation or the formation of a suspension rather than a true solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. Other potential co-solvents include ethanol (B145695) and propylene (B89431) glycol.[3] These solvents can dissolve this compound at a high concentration, which can then be diluted into your aqueous experimental buffer.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered upon addition to the aqueous buffer, causing the drug to fall out of solution. To troubleshoot this:
-
Decrease the final concentration of this compound: You may be exceeding its solubility limit in the final buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., 0.1-1% DMSO) can help maintain solubility.
-
Use a surfactant: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[4]
-
Consider formulation aids: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[1]
Q4: Can I use pH adjustment to improve this compound solubility?
A4: Adjusting the pH can be an effective strategy for ionizable compounds. If this compound has acidic or basic functional groups, altering the pH of the buffer to ionize the molecule can increase its solubility. However, it is crucial to ensure the chosen pH is compatible with your experimental system and does not affect the stability or activity of this compound or other components of your assay.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue 1: Visible Particles or Cloudiness in the Final Solution
-
Possible Cause: The solubility limit of this compound has been exceeded in the final aqueous buffer.
-
Troubleshooting Steps:
-
Vortex/Mix Thoroughly: Ensure the solution is well-mixed.
-
Gentle Warming: Briefly warm the solution (e.g., in a 37°C water bath) to see if the particles dissolve. Be cautious, as prolonged heat can degrade the compound.
-
Sonication: Use a bath sonicator for a few minutes to aid in dissolution.
-
Filter Sterilization: If small particulates remain, you can filter the solution through a 0.22 µm syringe filter. Note that this may reduce the final concentration if the particles are undissolved this compound.
-
Reduce Final Concentration: If the above steps fail, the most likely issue is that the concentration is too high. Prepare a new solution with a lower final concentration of this compound.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Incomplete dissolution or precipitation of this compound over time is leading to variable effective concentrations in your experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Visually Inspect Before Use: Before adding the this compound solution to your experiment, visually inspect it for any signs of precipitation.
-
Assess Stability in Your Buffer: If you suspect instability, you can perform a simple experiment by preparing your final this compound solution and monitoring it for precipitation at different time points (e.g., 0, 1, 2, 4 hours) under your experimental conditions.
-
Quantitative Data
| Solvent/Method | Type | Typical Starting Concentration | Advantages | Disadvantages |
| Aqueous Buffers (e.g., PBS) | Aqueous Solvent | < 1 µM (estimated) | Biologically compatible. | Very low solubility for lipophilic compounds. |
| DMSO | Organic Co-solvent | > 10 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>1%). |
| Ethanol | Organic Co-solvent | > 1 mM | Less toxic than DMSO for some applications. | Lower solubilizing power than DMSO for some compounds. |
| Surfactants (e.g., Polysorbates) | Solubilizing Agent | Varies | Can significantly increase apparent solubility through micelle formation. | Can interfere with some biological assays. |
| Cyclodextrins | Complexation Agent | Varies | Forms inclusion complexes to enhance solubility with low cellular toxicity. | The complexation efficiency is dependent on the specific drug and cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of ~387.4 g/mol ), you would weigh 3.874 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if needed.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS or cell culture medium) to your experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed buffer. To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Tip: To avoid precipitation, add the stock solution to the buffer while vortexing the buffer. Do not add the buffer to the concentrated stock.
-
-
Final Mixing and Use: Vortex the final working solution gently. Visually inspect for any signs of precipitation. Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Thromboxane A2 (TXA2) receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. brieflands.com [brieflands.com]
Addressing variability in Sulotroban platelet aggregation results
Welcome to the technical support center for Sulotroban platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific issues you may encounter during your platelet aggregation experiments with this compound.
Issue 1: No or lower-than-expected inhibition of platelet aggregation with this compound.
-
Question: I am not observing any significant inhibition of platelet aggregation, or the inhibition is much lower than anticipated when using this compound. What could be the cause?
-
Answer: This issue can arise from several factors related to the compound, reagents, or experimental setup.
-
Inappropriate Agonist: this compound is a selective thromboxane (B8750289) A2 (TxA2) receptor (TP receptor) antagonist. Its inhibitory effect will be most pronounced when platelet aggregation is induced by an agonist that acts through the TxA2 pathway.
-
Recommended Action: Use a TxA2 mimetic, such as U46619 , to induce platelet aggregation. This will specifically test the efficacy of this compound in blocking the TP receptor. Using agonists like high-concentration collagen or thrombin may still induce aggregation through other pathways, masking the effect of this compound.
-
-
Compound Stability and Storage: The stability of this compound in solution can affect its potency.
-
Recommended Action: Prepare fresh this compound solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. If using a stock solution, ensure it has been stored under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a duration within its stability limits.
-
-
Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the TP receptor in the presence of the chosen agonist concentration.
-
Recommended Action: Perform a dose-response curve to determine the optimal concentration of this compound for your experimental conditions. Ensure accurate dilution calculations and proper mixing.
-
-
Issue 2: High variability in platelet aggregation results between experiments.
-
Question: I am observing significant variability in the percentage of platelet aggregation inhibition with this compound from one experiment to the next. What are the potential sources of this variability?
-
Answer: Variability is a common challenge in platelet aggregation assays and can be attributed to pre-analytical, analytical, and biological factors.[1]
-
Pre-Analytical Variables:
-
Blood Collection Technique: Traumatic venipuncture can activate platelets before the assay begins.[1]
-
Recommended Action: Ensure a clean venipuncture using a 19-21 gauge needle. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
-
Anticoagulant Ratio: An incorrect blood-to-anticoagulant ratio can affect results.[1]
-
Recommended Action: Use collection tubes with 3.2% sodium citrate (B86180) and ensure they are filled to the proper volume to maintain a 9:1 blood-to-anticoagulant ratio.
-
-
Sample Handling and Storage: Time and temperature are critical. Platelet function can change over time and with temperature fluctuations.[1]
-
Recommended Action: Process blood samples within one hour of collection and conduct the assay within two to four hours.[1] Keep samples at room temperature, as cooling can activate platelets.
-
-
-
Analytical Variables:
-
Platelet Count: Variation in platelet count in the platelet-rich plasma (PRP) will affect aggregation.
-
Recommended Action: Standardize the platelet count of your PRP for all experiments. Adjust the platelet count (e.g., to 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
-
-
Instrument Calibration and Pipetting: Inconsistent calibration or inaccurate pipetting can introduce errors.
-
Recommended Action: Ensure the aggregometer is properly calibrated with PRP (0% aggregation) and PPP (100% aggregation) before each experiment. Use calibrated pipettes and ensure consistent pipetting techniques.
-
-
-
Biological Variables:
-
Donor Variability: There is inherent biological variability in platelet function between donors. Factors such as diet, medication, and underlying health conditions can influence results.
-
Recommended Action: If possible, use PRP pooled from several healthy donors who have not taken antiplatelet medications (like aspirin (B1665792) or NSAIDs) for at least two weeks. If using single donors, screen them carefully and consider the potential for inter-individual differences in your data analysis.
-
-
-
Issue 3: Unexpected platelet aggregation patterns.
-
Question: I am seeing biphasic aggregation or other unusual aggregation curves. How should I interpret this in the context of a this compound experiment?
-
Answer: The shape of the aggregation curve provides important information.
-
Biphasic Aggregation: This is often seen with agonists like ADP and is characterized by an initial primary wave of aggregation followed by a secondary wave. The secondary wave is largely dependent on the release of endogenous agonists from the platelets, including TxA2.
-
Interpretation with this compound: this compound should effectively inhibit the secondary wave of aggregation when induced by agonists that rely on TxA2 release. If you are still observing a strong secondary wave, it may indicate that other pathways are compensating or that the this compound concentration is insufficient.
-
-
Reversible Aggregation: In some cases, platelets may aggregate and then disaggregate.
-
Interpretation: This can occur with low concentrations of agonists. Ensure your agonist concentration is sufficient to induce a stable aggregation response in your control samples.
-
-
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) or pA2 (a measure of antagonist potency) values for this compound are not consistently reported across publicly available literature, studies demonstrate its potent and selective antagonism of the thromboxane A2 receptor. The degree of inhibition is dose-dependent. For experimental purposes, a dose-response study is recommended to determine the effective concentration range in your specific assay conditions.
| Parameter | Agonist | This compound Effect | Notes |
| Potency | U46619 (TxA2 mimetic) | Dose-dependent inhibition of platelet aggregation. A 5 mg/kg bolus followed by a 5 mg/kg/hr infusion completely abolished U46619-induced ex vivo platelet aggregation in dogs. | An in vitro dose-response curve should be generated to determine the IC50 value under your specific experimental conditions. |
| Specificity | Collagen | Significant inhibition of collagen-induced aggregation, particularly at concentrations where TxA2 release is a key component of the aggregation response. | The effect may be less pronounced at very high collagen concentrations that can activate platelets through multiple pathways. |
| Specificity | ADP, Thrombin | This compound is expected to have a lesser effect on aggregation induced by high concentrations of agonists that primarily act through non-TxA2 pathways. It may, however, inhibit the TxA2-dependent component of the aggregation response. | The choice of agonist is critical for specifically evaluating this compound's activity. |
Experimental Protocols
Detailed Methodology for In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by the thromboxane A2 mimetic, U46619.
1. Materials and Reagents:
-
This compound
-
U46619 (thromboxane A2 mimetic)
-
Whole blood from healthy, consenting donors (medication-free for at least 2 weeks)
-
3.2% Sodium Citrate Vacutainer tubes
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Calibrated pipettes
-
Hematology analyzer
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into 3.2% sodium citrate tubes using a 19-21 gauge needle. Discard the first 2-3 mL.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature (20-25°C) with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes at room temperature to obtain PPP.
-
Keep PRP and PPP at room temperature and use within 4 hours.
3. Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.
4. Instrument Setup and Calibration:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Place a cuvette with PPP into the appropriate channel to set the 100% aggregation baseline.
-
Place a cuvette with the adjusted PRP to set the 0% aggregation baseline.
5. Aggregation Assay:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Pre-warm the cuvettes at 37°C for at least 5 minutes.
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO or saline) to the PRP. Incubate for a predetermined time (e.g., 2-5 minutes) with stirring.
-
Initiate platelet aggregation by adding U46619 to the cuvette. A typical final concentration to start with is 1 µM.
-
Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.
6. Data Analysis:
-
Determine the maximum platelet aggregation percentage for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Thromboxane A2 Signaling Pathway and this compound Inhibition
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Platelet Aggregation Assays
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Mitigating off-target effects of Sulotroban in cell culture
Welcome to the technical support center for Sulotroban. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the prostanoid TP receptor. By blocking this receptor, this compound inhibits the signaling cascade that leads to platelet aggregation and vasoconstriction. This makes it a subject of interest in cardiovascular research and related fields.
Q2: What are the potential off-target effects of this compound in cell culture?
A2: While specific off-target effects of this compound in cell culture are not extensively documented in publicly available literature, researchers should be aware of potential general off-target effects associated with small molecule inhibitors. These can include cytotoxicity at high concentrations, modulation of other G-protein coupled receptors (GPCRs), or interference with cellular signaling pathways unrelated to thromboxane signaling. It is crucial to experimentally determine these effects in your specific cell model.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A3: The optimal concentration of this compound should be determined by performing a dose-response experiment in your specific cell line. This will help identify the concentration range where the desired on-target effect is observed with minimal cytotoxicity or other off-target effects. A good starting point is to test a broad range of concentrations (e.g., from nanomolar to micromolar) and assess cell viability using assays like MTT or SRB.
Q4: What are the best control experiments to include when investigating off-target effects of this compound?
A4: To confidently attribute observed effects to this compound, several control experiments are essential:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control for On-Target Effect: Use a known TXA2 receptor agonist (e.g., U46619) to confirm that the thromboxane signaling pathway is active in your cell model and that this compound can inhibit it.
-
Positive Control for Off-Target Effect Assays: For cytotoxicity assays, include a compound known to be toxic to your cells to ensure the assay is working correctly.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | This compound concentration is too high. | Perform a dose-response study to determine the IC50 value. Use concentrations below the IC50 for your experiments. |
| Cell line is particularly sensitive to this compound. | Consider using a different cell line that is less sensitive or has lower expression of potential off-target receptors. | |
| Contamination of cell culture or reagents. | Ensure aseptic techniques. Regularly test for mycoplasma contamination. | |
| Inconsistent or Unexpected Results | This compound instability in culture medium. | Prepare fresh this compound solutions for each experiment. Minimize freeze-thaw cycles of the stock solution. |
| Off-target effects are influencing the experimental outcome. | Perform counter-screening against a panel of related receptors (e.g., other prostanoid receptors) to assess specificity. | |
| Variability in cell density or growth phase. | Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic) at the start of the experiment. | |
| No On-Target Effect Observed | Thromboxane A2 receptor is not expressed or functional in the cell line. | Confirm TP receptor expression using techniques like qPCR or Western blot. Test for a functional response using a known agonist. |
| This compound concentration is too low. | Increase the concentration of this compound based on dose-response data. | |
| Incorrect experimental setup. | Review and optimize the experimental protocol, including incubation times and assay conditions. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol provides an alternative method to assess cytotoxicity based on total protein content.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) after 48h |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 75.3 |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 100 |
| HEK293 | Human Embryonic Kidney | 88.1 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values must be determined experimentally.
Table 2: Example of Experimental Layout for a 96-Well Plate
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Blank | S1 | S1 | S1 | S5 | S5 | S5 | PC | PC | PC |
| B | Blank | Blank | Blank | S1 | S1 | S1 | S5 | S5 | S5 | PC | PC | PC |
| C | VC | VC | VC | S2 | S2 | S2 | S6 | S6 | S6 | PC | PC | PC |
| D | VC | VC | VC | S2 | S2 | S2 | S6 | S6 | S6 | NC | NC | NC |
| E | VC | VC | VC | S3 | S3 | S3 | S7 | S7 | S7 | NC | NC | NC |
| F | UC | UC | UC | S3 | S3 | S3 | S7 | S7 | S7 | NC | NC | NC |
| G | UC | UC | UC | S4 | S4 | S4 | S8 | S8 | S8 | QC | QC | QC |
| H | UC | UC | UC | S4 | S4 | S4 | S8 | S8 | S8 | QC | QC | QC |
Blank: Medium only; VC: Vehicle Control; UC: Untreated Control; S1-S8: this compound concentrations; PC: Positive Control (toxic agent); NC: Negative Control (no cells); QC: Quality Control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing this compound's cytotoxicity.
Caption: Troubleshooting logic for high cell death.
Interpreting unexpected results in Sulotroban experiments
Technical Support Center: Sulotroban Experiments
This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[2][3] By blocking the TP receptor, this compound prevents the binding of TXA2 and other endogenous agonists (like prostaglandin (B15479496) endoperoxides), thereby inhibiting downstream signaling pathways that lead to platelet activation and smooth muscle contraction.[1] The TP receptor is a G-protein-coupled receptor (GPCR) that primarily signals through Gq and G13 proteins, leading to activation of Phospholipase C (PLC), increased intracellular calcium, and activation of Rho kinase.[4]
Q2: My this compound treatment shows no effect on platelet aggregation induced by a TXA2 analog (e.g., U46619). What are the possible causes?
Several factors could lead to a lack of efficacy in your platelet aggregation assay. Here are the most common issues to troubleshoot:
-
Reagent Integrity:
-
This compound Degradation: Ensure this compound has been stored correctly (as per the manufacturer's instructions) and that the solution was freshly prepared.
-
Agonist Potency: Verify the activity of your TXA2 analog (e.g., U46619). These analogs can degrade over time, even when stored properly.
-
-
Experimental Conditions:
-
Incorrect Concentration: Double-check your calculations for both this compound and the agonist. Create a dose-response curve to ensure you are using an effective concentration of this compound to inhibit the specific concentration of agonist used.
-
Incubation Time: Ensure you are pre-incubating the platelets with this compound for a sufficient duration before adding the agonist to allow for receptor binding.
-
-
Cellular/Sample Issues:
-
Platelet Viability: Ensure the platelet-rich plasma (PRP) or washed platelets were prepared correctly and are viable. Platelet activation can occur during preparation, rendering them unresponsive.
-
Troubleshooting Workflow for Lack of Efficacy
Below is a systematic workflow to diagnose the issue.
Q3: I'm observing a paradoxical (agonist-like) effect at high concentrations of this compound. Is this expected?
This is not a commonly reported effect for this compound, which is characterized as a competitive antagonist. However, paradoxical effects can sometimes be observed with small molecules. Potential explanations include:
-
Off-Target Effects: At high concentrations, this compound might interact with other receptors or signaling molecules, leading to unintended consequences. Small molecules are known to sometimes have off-target interactions that can confound results.
-
Receptor Allostery: The compound could be acting as an allosteric modulator at the TP receptor or another receptor, which at high concentrations might induce a conformational change that leads to partial agonism.
-
Impurity: The this compound sample could contain a contaminating agonist. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, mass spectrometry).
If this effect is reproducible, it warrants further investigation into potential off-target activities.
Q4: My results show significant variability between experimental batches. How can I improve consistency?
Variability is a common challenge in platelet function assays. To improve consistency:
-
Standardize Platelet Preparation: Use a consistent, well-documented protocol for preparing platelet-rich plasma (PRP) or washed platelets. Minimize handling to prevent premature activation.
-
Control for Donor Variability: If using human or animal platelets, be aware of significant donor-to-donor variability. If possible, pool samples or use a single large batch of cryopreserved platelets.
-
Automate Processes: Where possible, use automated pipetting and temperature-controlled incubators to minimize human error and environmental fluctuations.
-
Use Reference Controls: Include a known inhibitor (e.g., another TP antagonist) and a vehicle control in every experimental run to normalize the results.
| Parameter | Source of Variability | Mitigation Strategy |
| Platelet Count | Donor physiology, preparation method | Normalize platelet count in all samples before the assay. |
| Reagent Potency | Storage, age, freeze-thaw cycles | Aliquot reagents upon receipt; use fresh working solutions. |
| Incubation Time/Temp | Manual handling, ambient conditions | Use a temperature-controlled incubator/plate reader. |
| Agonist Response | Receptor density, donor genetics | Run a full dose-response curve for each new batch of platelets. |
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
If you suspect this compound is acting on pathways unrelated to the TXA2 receptor, a systematic investigation is necessary. An unexpected change in a signaling marker not typically associated with Gq/G13 pathways could indicate an off-target effect.
Experimental Protocol: Broad Kinase Inhibitor Screening
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Assay Principle: Use a commercially available kinase profiling service or in-house assay (e.g., LanthaScreen™, Kinase-Glo®) that measures the ability of a compound to inhibit the activity of a large panel of purified kinases.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute to the desired screening concentrations (typically 1 µM and 10 µM for initial screening).
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those from different families (e.g., tyrosine kinases, serine/threonine kinases).
-
Assay Execution: a. Dispense the kinase, appropriate substrate, and ATP into microplate wells. b. Add this compound or a control inhibitor (e.g., Staurosporine) to the wells. c. Incubate for the recommended time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C). d. Add the detection reagent, which measures the remaining kinase activity (often via luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each this compound concentration. A common threshold for a significant "hit" is >50% inhibition.
| Kinase Target | % Inhibition (1 µM this compound) | % Inhibition (10 µM this compound) | Primary Signaling Family |
| TP Receptor (Control) | 95% (functional assay) | 98% (functional assay) | GPCR/Gq |
| Kinase A | 5% | 8% | Ser/Thr Kinase |
| Kinase B | 8% | 55% | Tyrosine Kinase |
| Kinase C | 2% | 4% | Ser/Thr Kinase |
Signaling Pathway: Canonical TXA2 Receptor Action
The diagram below illustrates the expected signaling cascade following TXA2 binding to its receptor, which this compound is designed to block.
References
- 1. Blockade of thromboxane/endoperoxide receptor-mediated responses in the pulmonary vascular bed of the cat by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
Validation & Comparative
A Preclinical Comparative Analysis of Sulotroban and Terutroban in Thrombosis Models
A detailed guide for researchers and drug development professionals on the preclinical antithrombotic profiles of two key thromboxane (B8750289) receptor antagonists.
This guide provides a comprehensive comparison of the preclinical efficacy of sulotroban and terutroban (B1683094), two prominent antagonists of the thromboxane A2 (TXA2) receptor, in various thrombosis models. By summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the pursuit of novel antithrombotic therapies.
Introduction to this compound and Terutroban
This compound and terutroban are potent and selective antagonists of the thromboxane prostanoid (TP) receptor. The TP receptor, activated by its primary ligand TXA2, plays a pivotal role in the pathophysiology of thrombosis through its potent pro-aggregatory and vasoconstrictive effects. By blocking this receptor, this compound and terutroban represent a targeted therapeutic strategy to mitigate the risk of thrombotic events. While both compounds share a common mechanism of action, their distinct pharmacological profiles and preclinical performance warrant a detailed comparative analysis.
Mechanism of Action: Targeting the Thromboxane Receptor Signaling Pathway
Both this compound and terutroban exert their antithrombotic effects by competitively inhibiting the binding of TXA2 and other TP receptor agonists, such as prostaglandin (B15479496) H2 (PGH2), to the TP receptor on platelets and vascular smooth muscle cells. This blockade disrupts the downstream signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.
The binding of an agonist to the TP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC are critical for platelet shape change, granule secretion, and the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. By preventing the initial signaling event, this compound and terutroban effectively inhibit these downstream consequences.
Preclinical Efficacy in Thrombosis Models
Terutroban (S18886)
Terutroban has been evaluated in several preclinical thrombosis models, demonstrating its potent antithrombotic activity.
Table 1: Efficacy of Terutroban in a Canine Model of Coronary Artery Thrombosis
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes, Mean ± SEM) |
| Vehicle | - | 43.3 ± 8.2 |
| Terutroban | 0.3 | 56.8 ± 9.3 |
| Terutroban | 1.0 | 83.5 ± 14.9 |
| Terutroban | 3.0 | 92.4 ± 15.7 |
| Data from a study evaluating the prevention of coronary arterial thrombosis in anesthetized canines.[1] |
In a canine model of electrically-induced coronary artery thrombosis, intravenous administration of terutroban resulted in a dose-dependent prolongation of the time to vessel occlusion.[1] Furthermore, in combination with clopidogrel, terutroban was highly effective in preventing occlusive thrombus formation.[1]
Table 2: Effect of Terutroban on Survival in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
| Treatment Group | Dose (mg/kg/day, p.o.) | Survival Rate (%) |
| Vehicle | - | 0 |
| Terutroban | 30 | 80 |
| Aspirin (B1665792) | 60 | 20 |
| Data from a study investigating the effect of terutroban on stroke incidence in a rat model.[2] |
In a study using stroke-prone spontaneously hypertensive rats, a model of cerebrovascular events, oral administration of terutroban significantly increased the survival rate compared to both vehicle and aspirin, highlighting its potential neuroprotective effects beyond its antithrombotic activity.[2]
This compound (BM 13.177)
Quantitative preclinical data for this compound in in vivo thrombosis models is less extensively published. However, its potent antiplatelet effects have been demonstrated.
Experimental Protocols
A variety of preclinical in vivo models are utilized to assess the efficacy of antithrombotic agents. The following are detailed methodologies for commonly employed thrombosis models relevant to the evaluation of compounds like this compound and terutroban.
Ferric Chloride-Induced Arterial Thrombosis Model
This is a widely used and reproducible model to induce arterial thrombosis.
Protocol:
-
Animal Preparation: The experimental animal (commonly rats or mice) is anesthetized. A specific artery, such as the carotid or femoral artery, is surgically exposed and isolated from surrounding tissues.
-
Drug Administration: The test compound (this compound or terutroban) or vehicle is administered intravenously or orally at predetermined doses and time points prior to the induction of thrombosis.
-
Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 10-20%) is applied to the adventitial surface of the exposed artery for a standardized period. The FeCl₃ induces endothelial injury, leading to the formation of a platelet-rich thrombus.
-
Measurement of Thrombotic Occlusion: The primary endpoint is typically the time to complete occlusion of the vessel, which can be monitored using a Doppler flow probe. Alternatively, at a set time point after injury, the thrombotic segment of the artery can be excised and the wet weight of the thrombus determined.
Electrolytic-Induced Thrombosis Model
This model utilizes an electrical current to induce endothelial injury and subsequent thrombosis.
Protocol:
-
Animal Preparation: Similar to the FeCl₃ model, the animal is anesthetized, and the target blood vessel (artery or vein) is surgically exposed.
-
Drug Administration: The test compound or vehicle is administered.
-
Induction of Thrombosis: A fine electrode is inserted into the vessel or placed on its adventitial surface. A controlled electrical current is applied for a specific duration, causing endothelial damage and initiating thrombus formation.
-
Assessment of Thrombosis: Thrombus formation can be monitored in real-time using intravital microscopy. Quantitative analysis can include measuring the size of the thrombus over time or determining the time to vessel occlusion.
Discussion and Future Directions
The available preclinical data, although not from direct comparative studies, suggests that both this compound and terutroban are effective inhibitors of thrombosis. Terutroban has been more extensively characterized in the public literature, with data from canine and rat models demonstrating its dose-dependent antithrombotic and protective effects. The data for this compound, while less abundant in published in vivo thrombosis models, indicates its potential as an antithrombotic agent.
A significant gap in the current knowledge is the absence of head-to-head preclinical studies. Such studies, employing standardized thrombosis models and endpoints, would be invaluable for a direct and definitive comparison of the potency and efficacy of these two thromboxane receptor antagonists. Future research should aim to conduct such comparative analyses to better delineate the relative therapeutic potential of this compound and terutroban.
Furthermore, a deeper investigation into the effects of these compounds on other aspects of vascular biology, such as inflammation and endothelial function, will provide a more complete understanding of their overall therapeutic profiles. The use of advanced imaging techniques and genetically modified animal models will undoubtedly contribute to a more nuanced assessment of their mechanisms of action and in vivo efficacy.
References
- 1. Preclinical evaluation of S18886 in an experimental model of coronary arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terutroban, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulotroban and Daltroban Efficacy in Thromboxane A2 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent thromboxane (B8750289) A2 (TXA2) receptor antagonists, Sulotroban and Daltroban. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
This compound and Daltroban are both competitive antagonists of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. By blocking this receptor, they inhibit the pro-thrombotic and vasoconstrictive effects of TXA2, a key mediator in cardiovascular diseases. While both drugs share a common mechanism of action, their therapeutic applications and documented efficacy show variations across different experimental and clinical settings.
Mechanism of Action: Targeting the Thromboxane A2 Receptor
The primary mechanism of action for both this compound and Daltroban involves the blockade of the TP receptor, a G-protein coupled receptor. Activation of the TP receptor by its ligand, TXA2, initiates a signaling cascade primarily through Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium levels, and the activation of Rho kinase, ultimately resulting in platelet aggregation and smooth muscle contraction.[1][2][3] By antagonizing this receptor, this compound and Daltroban effectively mitigate these downstream effects.
Some thromboxane receptor antagonists, including Daltroban, have been noted to exhibit noncompetitive antagonism in human platelets due to a low dissociation rate from the receptor.[4] This characteristic can enhance the potency and duration of their inhibitory effect.[4]
Efficacy in Myocardial Ischemia and Reperfusion Injury
Daltroban has demonstrated cardioprotective effects in animal models of myocardial ischemia and reperfusion injury.
| Drug | Model | Key Efficacy Endpoint | Result | Reference |
| Daltroban | Anesthetized cats | Myocardial necrotic area (% of area-at-risk) | Significantly lower necrotic area compared to vehicle. |
In a study involving anesthetized cats subjected to 1.5 hours of coronary artery occlusion followed by 4.5 hours of reperfusion, a 1 mg/kg intravenous bolus of Daltroban administered 10 minutes prior to reperfusion resulted in a significantly smaller necrotic area as a percentage of the myocardial area-at-risk compared to the vehicle-treated group.
Efficacy in Peripheral Arterial Occlusion and Platelet Aggregation
This compound has been investigated for its role in adjuvant anti-platelet therapy during thrombolysis for peripheral arterial occlusions.
| Drug | Study Population | Key Efficacy Endpoint | Result | Reference |
| This compound | Patients with recent peripheral arterial occlusions | Inhibition of platelet aggregation (in response to U46619) | Dose-dependent inhibition of platelet aggregation and 14C-5HT release. |
A clinical pilot study in patients undergoing peripheral thrombolysis with streptokinase showed that this compound, at doses of 2, 4, or 8 mg/min, significantly reduced platelet aggregation and serotonin (B10506) (14C-5HT) release in response to the thromboxane mimetic U46619. The degree of inhibition was dependent on the dose of this compound administered. While thrombolysis was achieved more quickly in patients receiving this compound, there was no significant difference in the number of patients achieving recanalization compared to the placebo group.
Head-to-Head Efficacy Data
Experimental Protocols
Myocardial Ischemia and Reperfusion Injury Model (Daltroban)
-
Animal Model: Anesthetized cats.
-
Ischemia Induction: 1.5 hours of left anterior descending (LAD) coronary artery occlusion.
-
Reperfusion: 4.5 hours of reperfusion following ischemia.
-
Drug Administration: Daltroban (1 mg/kg) was administered as an intravenous bolus 10 minutes prior to the onset of reperfusion.
-
Primary Endpoint: Myocardial necrotic area, expressed as a percentage of the myocardial area-at-risk.
Peripheral Arterial Occlusion and Platelet Function Study (this compound)
-
Study Population: 21 patients with recent peripheral arterial occlusions undergoing thrombolysis with streptokinase.
-
Study Design: Randomized, placebo-controlled pilot study.
-
Drug Administration: Patients were randomized to receive either placebo or this compound at continuous intravenous infusion rates of 2 mg/min, 4 mg/min, or 8 mg/min.
-
Primary Endpoints: Clinical outcomes (time to lysis, recanalization rates) and laboratory effects (platelet aggregation and 14C-5HT release in response to platelet agonists, including the thromboxane mimetic U46619).
Summary and Conclusion
Both this compound and Daltroban are effective antagonists of the thromboxane A2 receptor, with demonstrated efficacy in relevant preclinical and clinical models. Daltroban has shown promise in reducing myocardial damage in the context of ischemia and reperfusion injury. This compound has been shown to be an effective inhibitor of platelet aggregation in patients with peripheral arterial disease.
The absence of direct comparative efficacy trials necessitates that researchers and drug developers carefully consider the specific indication and desired therapeutic outcome when evaluating these compounds. The provided experimental protocols offer a basis for the design of future comparative studies to delineate the relative potencies and therapeutic advantages of these two TXA2 receptor antagonists. Further research, including head-to-head clinical trials, would be invaluable in establishing a definitive comparative efficacy profile.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daltroban, a thromboxane receptor antagonist, protects the myocardium against reperfusion injury following myocardial ischemia without protecting the coronary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulotroban and Aspirin on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiplatelet effects of Sulotroban, a thromboxane (B8750289) A2 (TXA2) receptor antagonist, and aspirin (B1665792), a cyclooxygenase-1 (COX-1) inhibitor. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic applications of these agents.
Executive Summary
This compound and aspirin both inhibit platelet function, a critical aspect of thrombosis, but through different mechanisms. This compound acts as a selective antagonist at the thromboxane A2 (TXA2) receptor, competitively blocking the binding of the pro-aggregatory molecule TXA2.[1] In contrast, aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the synthesis of TXA2 from arachidonic acid.[2][3][4][5] This fundamental difference in their mechanism of action leads to distinct pharmacological profiles. While direct head-to-head comparative studies with quantitative data for this compound and aspirin are limited, this guide synthesizes available data, including a surrogate comparison with another TXA2 receptor antagonist, to highlight their relative effects on platelet function.
Mechanism of Action
This compound: A selective antagonist of the thromboxane A2 receptor. By blocking this receptor, this compound prevents the downstream signaling cascade that leads to platelet activation, shape change, and aggregation initiated by TXA2.
Aspirin: An irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme. Aspirin acetylates a serine residue in the active site of COX-1, which blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of TXA2. This effectively reduces the production of TXA2 for the lifespan of the platelet.
Signaling Pathway Diagram
Caption: Mechanism of action of Aspirin and this compound on the platelet activation pathway.
Comparative Efficacy on Platelet Function
Direct comparative quantitative data for this compound and aspirin is scarce. However, by examining studies with similar methodologies, we can infer their relative activities.
Platelet Aggregation
-
This compound: In clinical studies, this compound has been shown to significantly reduce platelet aggregation induced by various agonists.
-
Aspirin: The inhibitory effect of aspirin on collagen-induced platelet aggregation is well-documented. In one study, the in vitro IC50 for aspirin was found to be approximately 322.5 µmol/L in responders and 336.1 µmol/L in non-responders, highlighting inter-individual variability.
As a surrogate comparison, a study comparing the thromboxane receptor antagonist SQ 30,741 with aspirin in a rat model of arterial thrombosis found that SQ 30,741 significantly reduced thrombus weight, whereas aspirin did not show a significant effect in this particular model.
Table 1: Comparative Data on Platelet Function
| Parameter | This compound | Aspirin | Surrogate TXA2 Antagonist (SQ 30,741) |
| Mechanism of Action | TXA2 Receptor Antagonist | COX-1 Inhibitor | TXA2 Receptor Antagonist |
| Platelet Aggregation Inhibition (IC50) | Data not available | ~320-340 µmol/L (Collagen-induced) | Data not available |
| Effect on Thrombus Weight (in vivo rat model) | Data not available | No significant effect | 57% decrease |
| Effect on Bleeding Time (Human Volunteers) | Data not available | Increase from ~5.3 min to ~7.3 min | Data not available |
Note: The data for the surrogate TXA2 antagonist is provided for context and is not a direct comparison with this compound.
Bleeding Time
-
Aspirin: Ingestion of aspirin has been consistently shown to prolong bleeding time in healthy volunteers. One study reported an increase in mean bleeding time from 5.32 minutes to 7.34 minutes after aspirin administration. Another study observed a 61% increase in template bleeding time after 5 days of high-dose aspirin.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light transmission aggregometry is a standard method to assess platelet function in vitro.
-
Sample Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP if necessary.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add the test compound (this compound or aspirin) or vehicle to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., arachidonic acid, collagen, ADP) to initiate aggregation.
-
Record the change in light transmission for a set period. The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Experimental Workflow for Platelet Aggregation Assay
Caption: A typical workflow for an in vitro platelet aggregation study.
Conclusion
This compound and aspirin represent two distinct approaches to inhibiting platelet function. This compound offers a targeted blockade of the TXA2 receptor, potentially providing a more specific antiplatelet effect. Aspirin, through its irreversible inhibition of COX-1, provides a long-lasting effect on TXA2 production. The limited availability of direct comparative data underscores the need for further head-to-head studies to fully elucidate their relative efficacy and safety profiles. Researchers and clinicians should consider the different mechanisms of action when designing studies or selecting antiplatelet therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for future investigations in this area.
References
- 1. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of varying doses of aspirin on human platelet activation induced by PAF, collagen and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a single oral dose of aspirin on the platelet aggregation response to arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a thromboxane receptor antagonist and aspirin in experimental arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid-stimulated platelet tests: Identification of patients less sensitive to aspirin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulotroban's Binding Specificity to the Thromboxane A2 Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulotroban's binding specificity to the Thromboxane (B8750289) A2 (TXA2) receptor against other known antagonists. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a selective TXA2 receptor antagonist for research and development purposes.
Introduction to this compound and the TXA2 Receptor
This compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor that plays a pivotal role in hemostasis and thrombosis. Upon activation by its endogenous ligand, TXA2, the receptor initiates a signaling cascade leading to platelet aggregation and vasoconstriction. Consequently, antagonists of the TXA2 receptor, such as this compound, are valuable tools for investigating the physiological and pathological roles of the TXA2 signaling pathway and hold potential as therapeutic agents for thrombotic diseases. This guide delves into the experimental validation of this compound's binding specificity, comparing its performance with other well-characterized TXA2 receptor antagonists.
Comparative Binding Affinity and Potency
The binding affinity and functional potency of this compound and other TXA2 receptor antagonists have been determined through various in vitro assays. The following tables summarize key quantitative data from competitive radioligand binding assays and functional platelet aggregation assays.
| Compound | Radioligand | Assay Type | Parameter | Value | Reference |
| This compound | [3H]SQ29548 | Competitive Binding | IC50 | 6200 nM | [1] |
| Ridogrel | [3H]SQ29548 | Competitive Binding | IC50 | 5200 nM | [1] |
| GR32191 | Not Specified | Functional (Platelet Aggregation) | pA2 | ~8.2 | [2] |
| SQ29548 | [3H]-SQ29548 | Competitive Binding | Ki | ~39.7 nM | [3] |
Table 1: Competitive Radioligand Binding Data for TXA2 Receptor Antagonists. This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, which are measures of the antagonists' binding affinity to the TXA2 receptor. A lower value indicates a higher binding affinity.
| Compound | Agonist | Assay Type | Parameter | Value | Reference |
| Ridogrel | U46619 | Platelet Aggregation | ED50 | 27 µM | [1] |
| Ridogrel | Collagen | Platelet Aggregation | ED50 | 4.7 µM | |
| GR32191 | U-46619 | Platelet Aggregation | pA2 | ~8.2 - 8.7 |
Table 2: Functional Antagonism in Platelet Aggregation Assays. This table showcases the functional potency of the antagonists in inhibiting platelet aggregation induced by the TXA2 mimetic U46619 or collagen. The half-maximal effective dose (ED50) and pA2 values indicate the concentration of the antagonist required to inhibit the agonist's effect by 50%.
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity of this compound and other antagonists to the TXA2 receptor.
Methodology:
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then washed and lysed to prepare a membrane fraction rich in TXA2 receptors. Protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Assay: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled TXA2 receptor antagonist, such as [3H]SQ29548, is incubated with the platelet membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound, Ridogrel).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
Objective: To assess the functional potency of this compound and other antagonists in inhibiting TXA2 receptor-mediated platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into an anticoagulant solution. Platelet-rich plasma is obtained by centrifugation at a low speed.
-
Aggregation Measurement: Platelet aggregation is monitored using a lumi-aggregometer, which measures the change in light transmission through the PRP sample as platelets aggregate.
-
Assay Procedure: A sample of PRP is placed in the aggregometer and warmed to 37°C. A baseline light transmission is established. The antagonist (e.g., this compound) at various concentrations is pre-incubated with the PRP.
-
Induction of Aggregation: Platelet aggregation is then induced by adding a TXA2 receptor agonist, such as the stable TXA2 mimetic U46619 or collagen.
-
Data Analysis: The extent of platelet aggregation is recorded over time. The concentration of the antagonist that causes a 50% inhibition of the maximum aggregation response (IC50 or ED50) is determined. For competitive antagonists, the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, can also be calculated.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz, illustrate the TXA2 receptor signaling pathway, the experimental workflow for assessing binding specificity, and the logical relationship of this compound as a specific antagonist.
Caption: TXA2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: this compound's Specific Antagonism.
Conclusion
The presented data validates this compound as a selective antagonist for the Thromboxane A2 receptor. Its ability to competitively inhibit the binding of a known radiolabeled antagonist and to functionally block agonist-induced platelet aggregation demonstrates its specific interaction with the TXA2 receptor. When compared to other antagonists, this compound exhibits a distinct binding affinity and potency profile. This comprehensive guide, with its summarized data, detailed experimental protocols, and clear visualizations, provides a valuable resource for researchers and drug development professionals in their assessment and utilization of this compound for studies related to the TXA2 signaling pathway.
References
- 1. Thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor binding properties in human platelets of ridogrel, a combined TXA2 synthase inhibitor--TXA2/PG-END receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding of a specific antagonist, [3H]-SQ 29,548, to soluble thromboxane A2/prostaglandin H2 (TP) receptors in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Sulotroban's effects with other antiplatelet agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet effects of Sulotroban, a thromboxane (B8750289) A2 (TXA2) receptor antagonist, with other established antiplatelet agents: aspirin (B1665792), clopidogrel, and glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) inhibitors. This document summarizes their mechanisms of action, presents available experimental data on their efficacy, and outlines the methodologies used in key studies.
Mechanisms of Action: A Divergent Approach to Platelet Inhibition
Antiplatelet agents achieve their effects by targeting various pathways involved in platelet activation and aggregation. This compound and the comparator drugs discussed here utilize distinct mechanisms, which are visualized in the signaling pathway diagrams below.
This compound acts as a competitive antagonist of the thromboxane A2 (TXA2) receptor. By blocking this receptor, this compound prevents the binding of TXA2, a potent platelet agonist, thereby inhibiting TXA2-mediated platelet activation and aggregation.[1][2]
Aspirin , in contrast, irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme. This enzyme is crucial for the synthesis of TXA2 from arachidonic acid. By blocking TXA2 production, aspirin effectively reduces a key signal for platelet aggregation.
Clopidogrel is a P2Y12 receptor antagonist. It irreversibly blocks the P2Y12 subtype of ADP receptors on the platelet surface. This prevents ADP from inducing platelet activation, a critical step in the amplification of the aggregation response.
Glycoprotein IIb/IIIa inhibitors (e.g., Abciximab, Tirofiban) target the final common pathway of platelet aggregation. They block the GP IIb/IIIa receptor, which is the binding site for fibrinogen. By preventing fibrinogen from cross-linking platelets, these agents potently inhibit aggregation regardless of the initial agonist.
Signaling Pathways
Here are the simplified signaling pathways for each class of antiplatelet agent.
References
In Vitro Efficacy of Sulotroban and Clopidogrel: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro efficacy of antiplatelet agents is critical for the advancement of antithrombotic therapies. This guide provides a detailed comparison of sulotroban, a thromboxane (B8750289) A2 (TxA2) receptor antagonist, and clopidogrel (B1663587), a P2Y12 receptor antagonist, based on available in vitro experimental data.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro inhibitory effects of this compound and clopidogrel on platelet aggregation.
| Drug | Target | Agonist | Platelet Preparation | IC50 | Reference |
| This compound | Thromboxane A2 Receptor | U46619 (TxA2 mimetic) | Not Specified | Data Not Available | [1] |
| Clopidogrel | P2Y12 Receptor | ADP (6 µM) | Washed Human Platelets | 1.9 ± 0.3 µM | [2] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Mechanisms of Action
This compound and clopidogrel inhibit platelet aggregation through distinct signaling pathways. This compound acts by blocking the thromboxane A2 receptor, thereby preventing the downstream signaling cascade initiated by TxA2. Clopidogrel, a prodrug, is metabolized to its active form which irreversibly inhibits the P2Y12 receptor, a key receptor for adenosine (B11128) diphosphate (B83284) (ADP) that plays a crucial role in platelet activation and aggregation.[3]
Figure 1. This compound's inhibitory action on the TxA2 signaling pathway.
Figure 2. Clopidogrel's metabolic activation and P2Y12 pathway inhibition.
Experimental Protocols
A standardized in vitro platelet aggregation assay is fundamental to assessing the efficacy of antiplatelet agents. Below is a generalized workflow that can be adapted for the evaluation of both this compound and clopidogrel's active metabolite.
Figure 3. Generalized workflow for in vitro platelet aggregation assays.
Key Methodological Considerations:
-
Platelet Source and Preparation: Human platelets are the most clinically relevant. The choice between platelet-rich plasma (PRP) and washed platelets can impact results, as plasma components can influence drug activity. For instance, the in vitro antiplatelet effect of the clopidogrel parent compound was abolished in the presence of albumin, a major plasma protein.[2]
-
Agonist Selection and Concentration: The choice of agonist should align with the drug's mechanism of action. For this compound, a thromboxane mimetic like U46619 is appropriate.[1] For clopidogrel's active metabolite, ADP is the specific agonist. The concentration of the agonist will influence the measured inhibitory potency.
-
Aggregation Measurement: Light transmission aggregometry is a common method for measuring platelet aggregation in vitro.
Conclusion
Based on the available in vitro data, both this compound and clopidogrel are effective inhibitors of platelet aggregation, albeit through different mechanisms. Clopidogrel, as a prodrug, requires metabolic activation to exert its effect by irreversibly targeting the P2Y12 receptor. This compound directly antagonizes the thromboxane A2 receptor. While a definitive quantitative comparison of their in vitro potency is hampered by the lack of head-to-head studies, the provided data and experimental frameworks offer a solid foundation for researchers in the field of antithrombotic drug development. Future in vitro studies directly comparing these two agents under identical experimental conditions are warranted to provide a more precise comparative assessment of their efficacy.
References
- 1. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
A Comparative Analysis of Sulotroban and Ifetroban: Thromboxane A2 Receptor Antagonism in Vascular Smooth Muscle
For Immediate Release
[City, State] – [Date] – In the landscape of cardiovascular research, the role of thromboxane (B8750289) A2 (TXA2) in mediating vascular smooth muscle contraction and platelet aggregation is a critical area of study. As potent vasoconstrictors and promoters of thrombosis, TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), exert their effects through the thromboxane-prostanoid (TP) receptor. This guide provides a comparative overview of two notable TP receptor antagonists, Sulotroban and Ifetroban, with a focus on their effects on vascular smooth muscle. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed comparison.
Introduction to this compound and Ifetroban
Both this compound (formerly BM 13.177) and Ifetroban are competitive antagonists of the TP receptor. Their primary mechanism of action involves blocking the binding of TXA2 and PGH2 to these receptors on vascular smooth muscle cells, thereby inhibiting the signaling cascade that leads to vasoconstriction. While both compounds share this fundamental mechanism, their pharmacological profiles and potency can differ, influencing their potential therapeutic applications.
Comparative Efficacy on Vascular Smooth Muscle
Direct head-to-head comparative studies of this compound and Ifetroban on vascular smooth muscle are limited in publicly available literature. However, by examining data from separate in vitro studies, we can glean insights into their relative potencies. The primary measure of a competitive antagonist's efficacy is its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.
| Drug | Agonist | Vascular Tissue | Species | pA2 Value | IC50 Value | Reference |
| This compound | U46619 | Pulmonary Artery | Cat | Not explicitly stated, but demonstrated competitive antagonism | Not Available | [1] |
| Ifetroban | U46619 | Coronary Artery | Mouse | Not Available | Demonstrated reduction in vasoconstriction | [2] |
| This compound | [3H]SQ-29548 (radioligand binding assay) | Platelets | Human | 0.93 µM (IC50) | [3] |
Note: The data presented is derived from separate studies and may not be directly comparable due to variations in experimental conditions, tissues, and species. The IC50 value for this compound is for platelet receptor binding, not functional vascular contraction, but provides an indication of its affinity for the TP receptor. A study on the pulmonary vascular bed of cats demonstrated that this compound acts as a competitive and reversible antagonist to the TXA2/PGH2 mimetic U46619, causing a parallel shift in the dose-response curve, which is characteristic of competitive antagonism[1]. Another study reported an IC50 value of 0.93 µM for this compound in inhibiting the binding of a radiolabeled antagonist to human platelet TXA2 receptors[3]. For Ifetroban, studies have shown its ability to relax experimentally contracted isolated vascular tissue and to reduce vasoconstriction induced by the TXA2 mimetic U-46619.
Signaling Pathway of Thromboxane A2 Receptor in Vascular Smooth Muscle
The activation of TP receptors on vascular smooth muscle cells by agonists like TXA2 or U46619 initiates a well-defined signaling cascade, leading to muscle contraction. Both this compound and Ifetroban act by competitively blocking the initial step of this pathway.
Experimental Protocols
The evaluation of this compound and Ifetroban's effects on vascular smooth muscle typically involves in vitro isometric contraction studies using isolated arterial rings.
Objective: To determine the antagonistic potency of this compound and Ifetroban against a thromboxane A2 mimetic-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., thoracic aorta, pulmonary artery, coronary artery) from experimental animals (e.g., rat, rabbit, cat).
-
Organ bath system with force-displacement transducers for isometric tension recording.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 and 5% CO2, maintained at 37°C.
-
Thromboxane A2 mimetic agonist (e.g., U46619).
-
This compound and Ifetroban stock solutions.
Procedure:
-
Tissue Preparation: Arteries are carefully dissected, cleaned of adhering connective tissue, and cut into rings of a specific length (e.g., 2-4 mm).
-
Mounting: The arterial rings are mounted in organ baths filled with Krebs-Henseleit solution. One end of the ring is fixed, and the other is connected to a force transducer.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with the buffer being changed periodically.
-
Viability Check: The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent, such as potassium chloride (KCl).
-
Cumulative Concentration-Response Curve to Agonist: A cumulative concentration-response curve is generated for the TXA2 mimetic (e.g., U46619) to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, the arterial rings are incubated with a specific concentration of either this compound or Ifetroban for a predetermined time.
-
Repeat Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Data Analysis: The magnitude of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value for the antagonist.
Conclusion
This compound and Ifetroban are both effective antagonists of the thromboxane A2 receptor, playing a crucial role in mitigating vasoconstriction of smooth muscle. While direct comparative data is sparse, available evidence suggests that both compounds competitively inhibit the actions of TXA2 mimetics. The provided signaling pathway and experimental workflow offer a foundational understanding for researchers in the field. Further studies with a direct head-to-head comparison in the same vascular bed and species are warranted to definitively establish the relative potencies and therapeutic potential of these two agents in cardiovascular diseases.
References
- 1. Blockade of thromboxane/endoperoxide receptor-mediated responses in the pulmonary vascular bed of the cat by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiaggregatory effects of thromboxane receptor antagonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the thromboxane receptor antagonist and thromboxane synthase inhibitor BM-531 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sulotroban: A Comparative Analysis of Potency Against Novel Thromboxane Antagonists
For Immediate Release
[City, State] – [Date] – In the landscape of antithrombotic drug development, targeting the thromboxane (B8750289) A2 (TXA2) pathway remains a cornerstone of therapeutic strategy. This guide provides a comprehensive benchmark analysis of Sulotroban (BM-13177), an early-generation thromboxane receptor antagonist, against a panel of novel antagonists. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antiplatelet agents.
Introduction
Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, exerts its effects through the thromboxane A2 receptor (TP receptor). Antagonism of this receptor is a validated approach for the prevention and treatment of thromboembolic diseases. This compound, one of the earlier developed TP receptor antagonists, has paved the way for the development of more potent and specific agents. This guide offers an objective comparison of this compound's potency with that of several novel thromboxane antagonists, including NTP42, nstpbp5185, Terutroban, ZD1542, and GR32191. Additionally, the dual-action antagonist Ridogrel, which combines thromboxane synthase inhibition with receptor antagonism, is included for a broader perspective.
Comparative Potency of Thromboxane Antagonists
The following table summarizes the in vitro potency of this compound and novel thromboxane antagonists. The data is compiled from various studies and presented to facilitate a comparative assessment of their biological activity. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Primary Mechanism of Action | Potency Metric | Value | Species/System |
| This compound (BM-13177) | TP Receptor Antagonist | Kd (Washed Platelets) | 140 nM[1] | Human |
| Kd (Platelet Membranes) | 4834 nM[1] | Human | ||
| IC50 (Rat Aorta Relaxation) | 1.62 µM[2] | Rat | ||
| NTP42 | TP Receptor Antagonist | - | Complete inhibition of thromboxane-induced platelet aggregation at doses ≥1 mg[3][4] | Human (ex vivo) |
| nstpbp5185 | TP Receptor Antagonist | IC50 (Receptor Binding) | 0.1 µM | Human (HEK-293 cells) |
| Terutroban | TP Receptor Antagonist | - | Complete inhibition of U46619-induced platelet aggregation at 2.5, 5, or 10 mg/day | Human (ex vivo) |
| ZD1542 | TP Receptor Antagonist & TXA2 Synthase Inhibitor | pA2 (Platelet Aggregation) | 8.3 | Human |
| IC50 (TXA2 Synthase) | 0.018 µM | Human (Whole Blood) | ||
| GR32191 | TP Receptor Antagonist | pA2 (Platelet Aggregation) | ~8.3 (Whole Blood) | Human |
| pA2 (Platelet Aggregation) | ~8.7 (Physiological Buffer) | Human | ||
| Ridogrel | TP Receptor Antagonist & TXA2 Synthase Inhibitor | - | Potent antiplatelet agent with dual activity | - |
Note on Potency Metrics:
-
IC50 (Inhibitory Concentration 50): The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. A lower IC50 value indicates higher potency.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.
-
Kd (Dissociation Constant): A measure of the affinity of an antagonist for its receptor. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of thromboxane antagonist potency.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is a gold standard for assessing platelet function and the efficacy of antiplatelet agents.
-
Blood Collection and Preparation: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation (e.g., 2000 x g for 10 minutes) of the remaining blood. The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5-3 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure: A specific volume of the adjusted PRP is placed in an aggregometer cuvette with a magnetic stir bar and incubated at 37°C. A baseline light transmission is established. The antagonist (e.g., this compound or a novel antagonist) or its vehicle is added to the PRP and incubated for a defined period. Platelet aggregation is then induced by adding a thromboxane A2 mimetic, such as U46619.
-
Data Acquisition and Analysis: The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission. The maximum percentage of aggregation is recorded. To determine the IC50 value, concentration-response curves are generated by testing a range of antagonist concentrations. For pA2 value determination, agonist concentration-response curves are generated in the absence and presence of different fixed concentrations of the antagonist.
Thromboxane Receptor Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the TP receptor.
-
Membrane Preparation: Platelet membranes are prepared from human platelets or from cell lines engineered to express the human TP receptor (e.g., HEK-293 cells). This involves cell lysis and centrifugation to isolate the membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled TP receptor antagonist, such as [³H]-SQ29548, and varying concentrations of the unlabeled test compound (e.g., this compound or a novel antagonist).
-
Separation and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard antagonist) from the total binding. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined from competition binding curves. The Ki (inhibition constant) or Kd (dissociation constant) can then be calculated from the IC50 value.
In Vivo Ferric Chloride-Induced Thrombosis Model
This widely used animal model assesses the antithrombotic efficacy of a compound in a living organism.
-
Animal Preparation: A mouse is anesthetized, and a carotid artery is surgically exposed. A baseline blood flow is measured using a Doppler flow probe.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the exposed artery for a specific duration (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Drug Administration: The test compound (e.g., this compound or a novel antagonist) or vehicle is administered to the animal (e.g., intravenously or orally) prior to the induction of thrombosis.
-
Outcome Measurement: The primary endpoint is the time to vessel occlusion, which is determined by the cessation of blood flow as monitored by the Doppler probe. A longer time to occlusion indicates a more effective antithrombotic agent.
Visualizing the Molecular Landscape
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Characterization of [5,6-3H]SQ 29,548 as a high affinity radioligand, binding to thromboxane A2/prostaglandin H2-receptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 receptor antagonism in man and rat by a sulphonylcyanoguanidine (BM-144) and a sulphonylurea (BM-500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
Replicating and validating published Sulotroban efficacy studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sulotroban's efficacy with alternative thromboxane (B8750289) receptor antagonists. The information is supported by experimental data to facilitate informed decisions in drug development and research.
This compound is a competitive antagonist of the thromboxane A2 (TXA2) / prostaglandin (B15479496) endoperoxide (PGH2) receptor, playing a crucial role in inhibiting platelet aggregation. By blocking the binding of TXA2 to its receptor on platelets, this compound effectively interrupts a key signaling pathway involved in thrombus formation. This guide delves into the quantitative efficacy of this compound, compares it with other TXA2 receptor antagonists, and provides detailed experimental protocols for replicating and validating these findings.
In Vitro Efficacy of Thromboxane Receptor Antagonists
The inhibitory potency of this compound and its alternatives has been quantified through in vitro platelet aggregation assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against platelet aggregation induced by the stable thromboxane A2 analog, U46619, in human platelet-rich plasma.
| Compound | IC50 (µM) | Species |
| This compound (BM 13.177) | 3.9 | Human |
| SQ 29,548 | 0.028 | Human |
| AH 23,848 | 0.5 | Human |
| BM 13.505 | 0.4 | Human |
Lower IC50 values indicate higher potency.[1]
Clinical Efficacy in Peripheral Arterial Occlusion
A pilot study investigated the efficacy of this compound in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions. While the study indicated that thrombolysis was achieved more quickly in patients receiving this compound, it did not find a significant difference in the overall number of patients who achieved recanalization compared to the placebo group.[2] High levels of platelet aggregation inhibition with this compound were associated with an increased risk of hemorrhagic complications, particularly when combined with low plasma fibrinogen levels.[2]
| Outcome | This compound + Streptokinase | Placebo + Streptokinase |
| Number of Patients with Recanalization | 8 of 13 | 6 of 8 |
| Early Rethrombosis | No significant difference | No significant difference |
| Time to Lysis | Faster (specific data not provided) | Slower |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by blocking the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR). The binding of the agonist, TXA2, to this receptor normally activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events results in platelet shape change, degranulation, and ultimately, aggregation. By competitively inhibiting the TXA2 receptor, this compound prevents these downstream signaling events.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the methodology for assessing the inhibitory effect of this compound on platelet aggregation induced by a thromboxane mimetic.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette containing PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.
-
Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of the thromboxane A2 mimetic, U46619.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission correlates with the degree of platelet aggregation.
3. Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
References
- 1. Antagonism of U46619-induced aggregation of human and canine platelets by four TXA2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the use of the thromboxane A2 antagonist, this compound, in combination with streptokinase for local thrombolysis in patients with recent peripheral arterial occlusions: clinical effects, platelet function and fibrinolytic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulotroban and Other Thromboxane A2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulotroban with other prominent Thromboxane (B8750289) A2 (TXA2) receptor antagonists, namely Terutroban, Ifetroban, and Seratrodast. The objective is to present a clear, data-driven analysis of their performance based on available experimental evidence.
Introduction to Thromboxane A2 and its Antagonists
Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis by inducing platelet aggregation and vasoconstriction. These effects are mediated through its interaction with the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Consequently, antagonists of the TP receptor are of significant therapeutic interest for the prevention and treatment of cardiovascular and thrombotic diseases.
This compound, along with other compounds like Terutroban, Ifetroban, and Seratrodast, acts by competitively blocking the TP receptor, thereby inhibiting the downstream signaling cascade initiated by TXA2. This guide will delve into a quantitative comparison of their efficacy, supported by detailed experimental methodologies and visual representations of the relevant biological pathways.
Quantitative Comparison of TXA2 Antagonists
The following table summarizes the available quantitative data for this compound and other selected TXA2 antagonists. The data is compiled from various in vitro studies and provides a basis for comparing their relative potencies.
| Compound | Parameter | Value | Species/System | Agonist | Reference |
| This compound (BM 13.177) | pA2 | ~6.0 | Rabbit platelets | U-46619 | [1] |
| Terutroban | IC50 | 16.4 nM | Not Specified | Not Specified | N/A |
| Ifetroban | - | High Affinity | Platelets, Vascular and Airway Smooth Muscle Cells | Not Specified | N/A |
| Seratrodast | IC50 | ~0.1 µM | Human Platelets | U-46619 | [2] |
| GR32191 | pA2 | ~8.2 | Human Platelets | U-46619 | [3][4] |
Note: Direct comparative studies under identical experimental conditions are limited. The presented data is sourced from different publications and should be interpreted with this in mind. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 represents the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Thromboxane A2 Signaling Pathway
This diagram illustrates the synthesis of Thromboxane A2 and its subsequent signaling cascade upon binding to the TP receptor, leading to platelet activation and vasoconstriction.
Caption: Thromboxane A2 synthesis and signaling pathway leading to platelet activation and vasoconstriction.
Experimental Workflow: In Vitro Platelet Aggregation Assay
This diagram outlines the typical workflow for an in vitro platelet aggregation assay used to evaluate the efficacy of TXA2 receptor antagonists.
Caption: Workflow for in vitro platelet aggregation assay to assess TXA2 antagonist potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of drug performance. Below are outlines of key experimental protocols used to assess the efficacy of TXA2 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a TXA2 antagonist to the TP receptor.
Methodology:
-
Membrane Preparation: Platelet membranes are prepared from human platelets by sonication and centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
Objective: To measure the functional potency (IC50 or pA2) of a TXA2 antagonist in inhibiting platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Human whole blood is collected in an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Aggregation Measurement: Platelet aggregation is monitored using a light aggregometer. The light transmission through a stirred suspension of PRP is set to 0%, and through PPP to 100%.
-
Assay Procedure: PRP is pre-incubated with various concentrations of the TXA2 antagonist (e.g., this compound) or a vehicle control.
-
Agonist Addition: A TXA2 mimetic, such as U-46619, is added to induce platelet aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The percentage of inhibition of aggregation is calculated for each antagonist concentration. The IC50 value is determined from the concentration-response curve. For determining the pA2 value, dose-response curves to the agonist are generated in the absence and presence of different concentrations of the antagonist.
Measurement of TXA2-Induced Vasoconstriction
Objective: To assess the ability of a TXA2 antagonist to inhibit vasoconstriction in isolated blood vessels.
Methodology:
-
Tissue Preparation: Rings of a suitable blood vessel (e.g., rabbit aorta or human saphenous vein) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Tension Recording: The isometric tension of the vascular rings is recorded using a force transducer.
-
Assay Procedure: After an equilibration period, a cumulative concentration-response curve to a TXA2 agonist (e.g., U-46619) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with the TXA2 antagonist (e.g., this compound) for a defined period.
-
Data Analysis: A second concentration-response curve to the agonist is generated in the presence of the antagonist. The degree of rightward shift of the concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist's potency.
Conclusion
This guide provides a comparative overview of this compound and other TXA2 receptor antagonists based on available scientific literature. The quantitative data, while not from a single head-to-head study, offers valuable insights into their relative potencies. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers in the field of thrombosis and hemostasis. Further direct comparative studies are warranted to establish a more definitive performance ranking of these important therapeutic agents.
References
- 1. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sulotroban: A Guide for Laboratory Professionals
Chemical and Physical Properties of Sulotroban
A summary of key quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Molecular Formula | C16H17NO5S |
| Molecular Weight | 335.37 g/mol |
| Form | Solid |
| pKa (Predicted) | 3.19 ± 0.10 |
| Boiling Point (Predicted) | 551.7 ± 60.0 °C |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ |
Recommended Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this compound and its containers should be handled as potentially hazardous chemical waste. This conservative approach ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step experimental protocol is recommended for the disposal of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable, and compatible hazardous waste container.
-
Waste manifest or tracking form as required by your institution.
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment for the disposal process, considering the quantity of waste and the potential for exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Container Management: Keep the waste container securely sealed when not in use. Store the container in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste manifest or tracking forms accurately and retain a copy for your records.
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Essential Safety and Logistical Information for Handling Sulotroban
Sulotroban is a selective thromboxane (B8750289) A2 receptor antagonist used in research.[1][2] As with any research chemical, proper personal protective equipment (PPE), handling, storage, and disposal procedures are crucial to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs.[3][4]
| Protection Type | Recommended PPE | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or dust. |
| Skin Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Two pairs of chemotherapy-grade gloves. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection.[3] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator | Recommended when there is a risk of generating airborne particles or aerosols. |
| Foot Protection | Disposable shoe covers | Prevents the spread of contamination outside of the work area. |
Storage and Handling
Proper storage is critical to maintain the integrity of this compound and to prevent accidental exposure.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage of a stock solution, -80°C for up to 6 months or -20°C for up to 1 month is recommended, with protection from light.
-
Handling: Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure. Avoid the formation of dust and aerosols.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. The following table provides a general step-by-step disposal plan.
| Step | Procedure | Notes |
| 1. Segregation | Segregate this compound waste from other laboratory waste. | Use a designated, clearly labeled, and sealed container for hazardous waste. |
| 2. Inactivation (if applicable) | Consult with your EHS department for any required chemical inactivation steps. | This will depend on the nature of the waste (e.g., pure compound, solutions). |
| 3. Packaging | Place the waste in a sealed, leak-proof container. For solid waste, mix with an inert material like sand or vermiculite. | This prevents leakage and makes the drug less appealing for diversion. |
| 4. Labeling | Clearly label the waste container with "Hazardous Waste" and the chemical name (this compound). | Proper labeling is crucial for identification and safe handling by disposal personnel. |
| 5. Collection | Arrange for collection by a licensed hazardous waste disposal service. | Do not dispose of this compound down the drain or in regular trash. |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a thromboxane A2 antagonist can be found in the scientific literature. For example, studies have investigated its use in combination with other agents for thrombolysis in patients with peripheral arterial occlusions. Researchers should consult relevant publications for specific methodologies.
Visual Summaries
The following diagrams illustrate the safe handling workflow and emergency procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
